molecular formula C10H12O B147066 Isobutyrophenone CAS No. 611-70-1

Isobutyrophenone

Cat. No.: B147066
CAS No.: 611-70-1
M. Wt: 148.2 g/mol
InChI Key: BSMGLVDZZMBWQB-UHFFFAOYSA-N
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Description

Isobutyrophenone, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6552. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylpropan-1-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMGLVDZZMBWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048202
Record name Isopropyl phenyl ketone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-70-1
Record name Isobutyrophenone
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Record name Isopropyl phenyl ketone
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Record name Isobutyrophenone
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Record name 1-Propanone, 2-methyl-1-phenyl-
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Record name Isopropyl phenyl ketone
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Record name Isobutyrophenone
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Record name ISOPROPYL PHENYL KETONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known by its IUPAC name 2-methyl-1-phenylpropan-1-one, is an aromatic ketone that serves as a versatile intermediate in organic synthesis and finds applications in various industries.[1] It is notably used as a photoinitiator in polymerization processes, particularly in UV-curable coatings and inks, due to its ability to absorb UV light and generate free radicals.[2][3] Furthermore, this compound is utilized as a fragrance ingredient, a flavoring agent, and a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound possesses a distinct structure featuring a phenyl group attached to a carbonyl group, which is in turn bonded to an isopropyl group.[2] This arrangement of functional groups dictates its chemical reactivity and physical properties.

IdentifierValue
IUPAC Name 2-methyl-1-phenylpropan-1-one[4][5]
Synonyms Isopropyl phenyl ketone, 2-Methyl-1-phenyl-1-propanone, Isobutyrylbenzene[2]
CAS Number 611-70-1[4]
Molecular Formula C₁₀H₁₂O[2][4]
SMILES CC(C)C(=O)C1=CC=CC=C1[4]
InChI Key BSMGLVDZZMBWQB-UHFFFAOYSA-N[2][4]

Physicochemical Properties

This compound is a clear, colorless to very slightly yellow liquid with a characteristic sweet, floral odor.[1][2] It is stable under normal laboratory conditions.[6]

PropertyValue
Molecular Weight 148.20 g/mol [1][4]
Density 0.988 g/mL at 25 °C[7][8]
Boiling Point 217 °C[1][7]
Melting Point 9 °C[9]
Flash Point 84 °C (183.2 °F)[8]
Vapor Pressure 1 mmHg at 50 °C[7][8]
Refractive Index (n20/D) 1.517[7][8]
Water Solubility Sparingly soluble/immiscible
Solubility in Organic Solvents Soluble in ethanol and acetone

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene and isobutyryl chloride using a Friedel-Crafts acylation reaction.

Materials:

  • Benzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride and a suitable solvent like dichloromethane. Cool the mixture in an ice bath.

  • Slowly add isobutyryl chloride to the stirred suspension of aluminum chloride.

  • After the addition of isobutyryl chloride, add benzene dropwise from the addition funnel while maintaining the low temperature.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 3 hours) to ensure the completion of the reaction.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture over crushed ice. To dissolve the resulting aluminum hydroxide, add concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.[10] Collect the fraction boiling at the appropriate temperature and pressure.

G cluster_synthesis Synthesis Workflow start Start: Reagents reaction_setup Reaction Setup: - Dry glassware - Anhydrous conditions start->reaction_setup reagent_addition Reagent Addition: - Benzene - Isobutyryl chloride - AlCl3 reaction_setup->reagent_addition reaction Friedel-Crafts Acylation reagent_addition->reaction workup Work-up: - Quenching with ice/HCl - Extraction reaction->workup purification Purification: - Vacuum Distillation workup->purification product Final Product: This compound purification->product

Synthesis and Purification Workflow for this compound.
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

    • Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

  • Instrument Parameters (General):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on the concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

      • Acquisition Time: Approximately 1-2 seconds.[11]

      • Relaxation Delay: 2 seconds is a common starting point.[11]

      • Number of Scans: Significantly higher than ¹H NMR (e.g., 128 or more) due to the low natural abundance of ¹³C.[11]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (for a neat liquid):

    • Place a small drop of this compound onto a salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top and gently rotate to create a thin, uniform film.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • For a volatile liquid like this compound, direct injection or infusion into the ion source is suitable.

    • Electron Ionization (EI) is a common method for such compounds. The standard electron energy is 70 eV.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge (m/z) ratio.

  • Data Interpretation:

    • The molecular ion peak (M⁺) will correspond to the molecular weight of this compound (148.20 g/mol ).

    • Analyze the fragmentation pattern to confirm the structure. Key fragments for this compound include the benzoyl cation (m/z 105) and the isopropyl cation (m/z 43).

Reactivity and Applications

Photoinitiation

This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to form free radicals. This process, known as a Norrish Type I reaction, is fundamental to its application in UV curing.

Upon UV irradiation, the carbonyl group of this compound absorbs a photon and is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited state, the molecule undergoes α-cleavage of the bond between the carbonyl group and the isopropyl group. This homolytic cleavage results in the formation of a benzoyl radical and an isopropyl radical. Both of these radical species can initiate the polymerization of monomers and oligomers in a formulation.

G cluster_photoinitiation Norrish Type I Photoinitiation of this compound This compound This compound (Ground State) excited_state Excited State (Singlet/Triplet) This compound->excited_state UV Light (hν) alpha_cleavage α-Cleavage (Norrish Type I) excited_state->alpha_cleavage benzoyl_radical Benzoyl Radical alpha_cleavage->benzoyl_radical isopropyl_radical Isopropyl Radical alpha_cleavage->isopropyl_radical polymerization Initiation of Polymerization benzoyl_radical->polymerization isopropyl_radical->polymerization

References

Isobutyrophenone (CAS 611-70-1): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of isobutyrophenone (CAS 611-70-1), an aromatic ketone with significant applications as a chemical intermediate in the pharmaceutical and specialty chemical industries. This guide details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in organic synthesis. Safety and handling protocols are also summarized. All quantitative data is presented in tabular format for clarity and comparative analysis. Methodologies and logical workflows are visualized using process diagrams to facilitate understanding.

Introduction

This compound, systematically named 2-methyl-1-phenyl-1-propanone, is an organic compound classified as a ketone.[1] Its structure features a phenyl group bonded to a carbonyl group, which is in turn attached to an isopropyl substituent.[1] This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators for polymerization processes.[1][2] It is typically a colorless to pale yellow liquid with a characteristic odor.[1] This whitepaper serves as a detailed technical resource, consolidating critical data and experimental information for professionals engaged in chemical research and development.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in various chemical processes. These properties have been compiled from various sources and are summarized below.

PropertyValueReference
CAS Number 611-70-1
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
IUPAC Name 2-methyl-1-phenylpropan-1-one[3]
Synonyms Isopropyl Phenyl Ketone, Isobutyrylbenzene[3]
Appearance Colorless to pale yellow liquid[1][4]
Density 0.988 g/mL at 25 °C[5]
Boiling Point 217 °C[5]
Melting Point 1-9 °C[6][7]
Flash Point 84 °C (183.2 °F)[8]
Refractive Index (n20/D) 1.517[5]
Vapor Pressure 1 mmHg at 50 °C[9]
Water Solubility Immiscible[9][10]
LogP 2.73[5][9]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key spectral features.

Mass Spectrometry

The mass spectrum of this compound is characterized by a prominent base peak corresponding to the benzoyl cation.[11]

m/z RatioRelative Intensity (%)Proposed Fragment IonReference
1487.8[M]⁺ (Molecular Ion)[11][12]
105 100.0 [C₆H₅CO]⁺ (Benzoyl cation) [11][12]
7737.0[C₆H₅]⁺ (Phenyl cation)[11][12]
5113.3[C₄H₃]⁺[11][12]
432.2[CH(CH₃)₂]⁺ (Isopropyl cation)[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. Data is available for both ¹H and ¹³C NMR.[7][13]

¹H NMR Spectrum (90 MHz in CDCl₃) [7]

  • Specific peak assignments and coupling constants would be determined from raw spectral data.

¹³C NMR Spectrum (in CDCl₃) [7]

  • Detailed chemical shifts are available in spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group and aromatic ring.[14][15]

  • Key absorptions include a strong C=O stretch characteristic of ketones and C-H stretches from the aromatic and aliphatic portions of the molecule.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene.[5][16]

General Reaction

Benzene is acylated using isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16][17]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established laboratory procedures for Friedel-Crafts reactions.[16]

Materials:

  • Benzene (can be used in excess as the solvent)[16]

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a solution of benzene and isobutyryl chloride, kept at a controlled temperature (e.g., 5°C), anhydrous aluminum chloride is added in portions with stirring.[16]

  • After the addition is complete, the reaction mixture is stirred for an additional hour without cooling, allowing it to proceed.[16] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The mixture is then carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.[16]

  • The organic layer is separated. The aqueous layer may be extracted with an organic solvent to recover any dissolved product.

  • The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.[16] A yield of 95% has been reported for this method.[16]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.

G General Synthesis Workflow for this compound cluster_reactants Reactants Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Quench Quenching (Ice/Water) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Vacuum Distillation Workup->Purification Product This compound (CAS 611-70-1) Purification->Product G Conceptual Pathway for Antifungal Agent Synthesis IBP This compound (Starting Material) Step1 Ring Modification (e.g., Hydroxylation, Methylation) IBP->Step1 Synthetic Steps Derivative Substituted this compound (e.g., 2,4-dihydroxy-5-methyl deriv.) Step1->Derivative Assay Biological Screening (Antifungal Assay) Derivative->Assay Evaluation Target Lead Compound (e.g., Fba Inhibitor) Assay->Target

References

An In-depth Technical Guide to Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of isobutyrophenone, a versatile organic compound with applications in various scientific fields. It includes key data, experimental protocols for its synthesis, and a visualization of its role as a photoinitiator.

Core Properties of this compound

This compound, also known as 2-methyl-1-phenyl-1-propanone, is a colorless liquid with a characteristic sweet, floral odor.[1] It is a ketone featuring a phenyl group attached to a carbonyl group and an isopropyl substituent.[2] This structure influences its chemical properties and reactivity. It is soluble in organic solvents like alcohol and acetone but has limited solubility in water.[1][3][4]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O[1][3][4][5][6][7]
Molecular Weight 148.20 g/mol [5][7]
CAS Number 611-70-1[4][5][6][7]
Appearance Clear, colorless to pale yellow liquid[1][2]
Density 0.988 g/mL at 25 °C[6]
Boiling Point 217 °C[6]
Flash Point 84.44 °C (184.00 °F)[8]
Refractive Index 1.517 at 20 °C[6]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

A common method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with isobutyryl chloride.[6] The following protocol is a generalized procedure based on established methods.

Materials:

  • Benzene (in excess, to act as both reactant and solvent)

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride and excess benzene. The setup should be protected from atmospheric moisture using a drying tube.

  • Addition of Acylating Agent: Isobutyryl chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene. The rate of addition should be controlled to manage the exothermic reaction.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-88 °C) and maintained at this temperature for a period of 2-3 hours to ensure the reaction goes to completion.[6]

  • Quenching: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup and Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. The organic layers are combined.

  • Washing: The combined organic phase is washed sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Visualization of this compound as a Photoinitiator

This compound is utilized as a photoinitiator, particularly in UV-curable coatings and inks.[2] Upon absorption of UV light, it undergoes a photocleavage reaction to generate free radicals, which then initiate polymerization.

Isobutyrophenone_Photoinitiation cluster_initiation UV Light Absorption and Radical Formation cluster_propagation Polymerization This compound This compound (C₁₀H₁₂O) Excited_State Excited State This compound* This compound->Excited_State Absorption UV_Light UV Light (hν) Radicals Free Radicals (Benzoyl + Isopropyl) Excited_State->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Workflow of this compound as a photoinitiator.

References

An In-depth Technical Guide to the Physical Properties of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone or isopropyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₀H₁₂O. It presents as a colorless to pale yellow liquid and is recognized for its role as a photosensitizer and a key intermediate in various chemical syntheses.[1][2] Notably, it serves as a precursor in the preparation of α-hydroxythis compound and is utilized as an internal standard in analytical methods, such as the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions.[2][3] Its physical characteristics are crucial for its application in organic synthesis, pharmaceutical development, and material science. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and characterization workflow.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O[2][4][5]
Molecular Weight 148.20 g/mol [4][6]
Appearance Colorless to pale yellow clear liquid/oil[1][2][7]
Density 0.988 g/mL at 25 °C[2][4][8][9]
Boiling Point 217 °C at 760 mmHg[2][4][8][9][10]
Melting Point 1 °C[2][4][5][10]
Flash Point 84 °C (184 °F)[1][2][5][8][9][11]
Refractive Index (n²⁰/D) 1.517[2][4][8][9][10]
Vapor Pressure 1 mmHg at 50 °C[2][4][5][8][9]
logP (o/w) 2.73[1][2]
Water Solubility Immiscible; estimated at 360.2 mg/L at 25 °C[1][2][12]
Solubility in Organics Soluble in alcohol, chloroform (sparingly), and methanol (slightly).[1][2][13]
CAS Number 611-70-1[1][2][4][5][8][10]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound's identity. Key spectral data are available from various standard techniques.

Spectroscopic TechniqueData AvailabilityReference(s)
¹H NMR Spectra available in databases (e.g., 90 MHz in CDCl₃).[5][14]
¹³C NMR Spectra available in databases.[5][6]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available.[5][6]
Infrared (IR) Spectroscopy Spectra available for liquid film and CCl₄ solution.[5][6]
Raman Spectroscopy Data available.[5][6]

Experimental Protocols

The accurate determination of this compound's physical properties relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Scale Method)

The boiling point is a critical indicator of a liquid's purity.[15] The micro-boiling point method is suitable for small sample volumes.[16]

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner).[17]

  • Procedure:

    • Fill the Thiele tube with heating oil to a level above the top of the side arm.[17]

    • Place a few milliliters of this compound into the small test tube.[18]

    • Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged.[17]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

    • Suspend the thermometer assembly in the Thiele tube, ensuring the oil level is appropriate.[17]

    • Gently heat the side arm of the Thiele tube with a small flame to create a convection current for uniform heating.[15]

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands and then as the liquid boils.[15]

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the temperature is slightly above the boiling point.[15]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15][17] Record this temperature.

    • Record the atmospheric pressure, as boiling point is pressure-dependent.[6][18]

Determination of Density (Pycnometer Method)

Density is a fundamental property used to confirm the purity and identity of a substance.[19] The pycnometer method provides high accuracy for liquids.[7]

  • Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance.[7]

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid from the exterior.

    • Weigh the filled pycnometer and record its mass (m₂).

    • Measure the temperature of the liquid, as density is temperature-dependent.

    • Calculate the mass of the this compound by subtracting the mass of the empty pycnometer (m_liquid = m₂ - m₁).

    • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V .[19]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a sensitive measure of purity.[3]

  • Apparatus: Abbe refractometer, light source (typically a sodium D-line source, λ = 589.3 nm), dropper, and a temperature-controlled water bath.[20]

  • Procedure:

    • Ensure the refractometer prisms are clean.

    • Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).[21]

    • Using a dropper, place a few drops of this compound onto the lower prism surface.[11]

    • Close the prisms firmly.

    • Allow the sample to reach thermal equilibrium with the instrument, typically controlled at 20°C.[21]

    • Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus in the eyepiece.

    • Manipulate the controls to center the boundary line on the crosshairs.[22]

    • Read the refractive index value from the instrument's scale.[20] Record the temperature at which the measurement was taken.

Determination of Solubility

Solubility provides insight into the polarity of a molecule and is guided by the "like dissolves like" principle.[5]

  • Apparatus: Small test tubes, spatula or dropper, vortex mixer (optional).

  • Procedure:

    • Water Solubility: Add approximately 25 mg (or 0.05 mL) of this compound to a test tube containing 0.75 mL of deionized water.[10] Vigorously shake or vortex the tube for 60 seconds. Observe if the compound dissolves completely (soluble/miscible) or forms a separate layer (insoluble/immiscible).[5][10]

    • Organic Solvent Solubility: Repeat the procedure using various organic solvents of differing polarities, such as ethanol, methanol, and chloroform. Use the same solute-to-solvent ratio.

    • Record observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.

Visualizations

Synthesis of this compound via Friedel-Crafts Acylation

This compound is commonly synthesized through the Friedel-Crafts acylation of benzene with isobutyryl chloride.[2] This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst like aluminum chloride (AlCl₃).[23]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzene Benzene (C₆H₆) Acylation Friedel-Crafts Acylation Benzene->Acylation Aromatic Substrate IsobutyrylChloride Isobutyryl Chloride ((CH₃)₂CHCOCl) IsobutyrylChloride->Acylation Acylating Agent AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylation Lewis Acid Catalyst This compound This compound (C₆H₅COCH(CH₃)₂) HCl Hydrogen Chloride (HCl) Acylation->this compound Main Product Acylation->HCl Byproduct G start Obtain Pure Sample of This compound visual_exam Visual Examination (Color, State) start->visual_exam density Density Measurement (Pycnometer) start->density boiling_point Boiling Point Determination (Micro Method) start->boiling_point refractive_index Refractive Index Measurement (Refractometer) start->refractive_index solubility Solubility Tests (Water, Organics) start->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy data_compilation Data Compilation and Analysis visual_exam->data_compilation density->data_compilation boiling_point->data_compilation refractive_index->data_compilation solubility->data_compilation spectroscopy->data_compilation end Complete Physical Profile data_compilation->end Compare with Literature Values

References

An In-depth Technical Guide to the Spectral Data of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isobutyrophenone. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Compound: this compound IUPAC Name: 2-methyl-1-phenylpropan-1-one[1] CAS Number: 611-70-1[1] Molecular Formula: C₁₀H₁₂O[1][2] Molecular Weight: 148.20 g/mol [1][2] Structure:

this compound structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as chloroform-d (CDCl₃)[2][3].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Multiplet2HAromatic Protons (ortho to C=O)
~7.50Multiplet3HAromatic Protons (meta and para to C=O)
~3.50Septet1HMethine Proton (-CH)
~1.20Doublet6HMethyl Protons (-CH₃)

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~205.0Carbonyl Carbon (C=O)
~136.5Aromatic Carbon (quaternary, attached to C=O)
~132.7Aromatic Carbon (-CH, para)
~128.5Aromatic Carbons (-CH, meta)
~128.0Aromatic Carbons (-CH, ortho)
~35.5Methine Carbon (-CH)
~19.0Methyl Carbons (-CH₃)

Note: These are approximate values.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a liquid sample like this compound, the spectrum can be obtained from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr)[5][6][7].

Wavenumber (cm⁻¹)Description of AbsorptionCorresponding Functional Group
~3060Aromatic C-H StretchC-H (sp²)
~2970Aliphatic C-H StretchC-H (sp³)
~1685Strong Carbonyl StretchC=O (Aryl Ketone)
~1600, ~1450Aromatic C=C BendingC=C (Aromatic Ring)
~1220C-C StretchC-C

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this type of compound[8][9].

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
148~8Molecular Ion [M]⁺
105100[C₆H₅CO]⁺ (Base Peak)
77~37[C₆H₅]⁺
51~13[C₄H₃]⁺
43Moderate[CH(CH₃)₂]⁺

The fragmentation pattern is a key feature. The most abundant fragment (base peak) at m/z 105 corresponds to the stable benzoyl cation, formed by the cleavage of the bond between the carbonyl group and the isopropyl group.[10][11][12] The molecular ion peak is observed at m/z 148.[10]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13][14] Chloroform-d is a common choice for non-polar to moderately polar compounds.[14][15]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.[13] Shimming is performed to optimize the homogeneity of the magnetic field across the sample.[13]

  • Data Acquisition: A standard proton pulse sequence is used to acquire the ¹H NMR spectrum.[16] For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[15]

IR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation: Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (NaCl or KBr).[5][6][17]

  • Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film "sandwich."[5][6][18]

  • Data Acquisition: Mount the plates in the spectrometer's sample holder.[7] First, run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O. Then, run the sample spectrum. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, where it is vaporized in a vacuum.[8]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (a radical cation).[8][9][19]

  • Fragmentation: The high energy of the molecular ions causes them to break apart into smaller, characteristic fragment ions and neutral radicals.[12][20]

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field.[8][19] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[19]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[19]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow of using NMR, IR, and MS to confirm the structure of this compound. Each technique provides complementary information that, when combined, leads to an unambiguous structural assignment.

Isobutyrophenone_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Confirmation IR IR Spectroscopy IR_Info Functional Groups (C=O, C-H sp², C-H sp³) IR->IR_Info NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework (Proton environments, connectivity, and carbon types) NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight & Formula (Molecular ion peak at m/z 148) Fragmentation Pattern (Confirms substructures like benzoyl) MS->MS_Info Structure This compound Structure Confirmed IR_Info->Structure NMR_Info->Structure MS_Info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Synthesis of Isobutyrophenone from Isobutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isobutyrophenone from isobutyryl chloride, a key reaction in organic chemistry with applications in the synthesis of pharmaceuticals and photoinitiators. The primary focus of this document is the Friedel-Crafts acylation of benzene with isobutyryl chloride, a widely utilized and effective method for this transformation.

Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound from isobutyryl chloride is most commonly achieved through the Friedel-Crafts acylation of benzene.[1][2][3][4] This electrophilic aromatic substitution reaction involves the introduction of an isobutyryl group onto the benzene ring. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst.[3][5]

The overall reaction can be represented as follows:

C₆H₆ + (CH₃)₂CHCOCl --(AlCl₃)--> C₆H₅COCH(CH₃)₂ + HCl

Benzene + Isobutyryl Chloride --(Aluminum Chloride)--> this compound + Hydrogen Chloride

Quantitative Data Summary

Several studies have reported on the synthesis of this compound via Friedel-Crafts acylation, with variations in reaction conditions leading to a range of reported yields. The following table summarizes the quantitative data found in the literature.

CatalystSolventTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
AlCl₃Benzene (excess)88 (reflux)344-66[1][2]
AlCl₃Benzene5Not specified95[2]
AlCl₃Not specifiedNot specifiedNot specified87[5][6]
AlCl₃Not specifiedNot specifiedNot specified87.25[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on cited experimental procedures.

Protocol 1: Synthesis using Excess Benzene as Solvent [1][2]

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, place an excess of benzene which will serve as both the reactant and the solvent.

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride (AlCl₃) to the benzene with stirring.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

  • Reaction: Heat the reaction mixture to reflux (approximately 88°C) and maintain this temperature for 3 hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.

  • Extraction: Separate the organic layer. The excess benzene can be recovered by distillation.

  • Purification: The crude this compound is then purified by distillation to yield the final product.

Protocol 2: High-Yield Synthesis at Low Temperature [2]

  • Reaction Setup: In a suitable reaction vessel, dissolve isobutyryl chloride (1.02 moles) in benzene (1.53 moles).

  • Catalyst Addition: Cool the solution to 5°C. Add anhydrous aluminum chloride (1.02 moles) portion-wise over a period of two hours while maintaining the temperature at 5°C with vigorous stirring.

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour without cooling. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a mixture of ice and water with stirring.

  • Extraction and Purification: Separate the organic layer and evaporate the solvent under vacuum. The resulting product is then distilled to obtain pure this compound.

Reaction Mechanism and Visualization

The Friedel-Crafts acylation of benzene with isobutyryl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are visualized in the diagrams below.

Generation of the Acylium Ion

The first step involves the reaction between isobutyryl chloride and the Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion.

Figure 1: Formation of the electrophilic acylium ion.

Electrophilic Attack and Formation of the Sigma Complex

The acylium ion then acts as an electrophile and attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Figure 2: Attack of the acylium ion on the benzene ring.

Deprotonation and Product Formation

Finally, a weak base, in this case, the [AlCl₄]⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding this compound. The catalyst, AlCl₃, is regenerated in this step.

G cluster_2 Deprotonation and Product Formation Sigma_Complex Sigma Complex This compound This compound Sigma_Complex->this compound + [AlCl₄]⁻ HCl HCl Sigma_Complex->HCl AlCl3 AlCl₃ Sigma_Complex->AlCl3 AlCl4_minus [AlCl₄]⁻

Figure 3: Regeneration of the aromatic ring to form the final product.

Concluding Remarks

The Friedel-Crafts acylation of benzene with isobutyryl chloride remains a robust and widely practiced method for the synthesis of this compound. While the reaction is generally high-yielding, careful control of reaction conditions, particularly temperature and the stoichiometry of the reactants and catalyst, is crucial for optimizing the yield and purity of the product. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for Isobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. This guide provides a comprehensive technical overview of the synthesis of isobutyrophenone via the Friedel-Crafts acylation of benzene with isobutyryl chloride. It delves into the reaction mechanism, presents a comparative analysis of various catalytic systems, offers detailed experimental protocols, and provides key analytical data for the product. This document is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries engaged in organic synthesis and drug development.

Introduction

This compound, also known as 2-methyl-1-phenyl-1-propanone, is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] Its synthesis is most commonly achieved through the Friedel-Crafts acylation, a classic and versatile method for the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[2] This reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst.[3] Understanding the nuances of this reaction, including the choice of catalyst, solvent, and reaction conditions, is crucial for optimizing yield, purity, and overall efficiency.

Reaction Mechanism

The Friedel-Crafts acylation of benzene with isobutyryl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the electrophile.[4][5]

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the this compound product.[4] The catalyst is regenerated in this step.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Isobutyryl_Chloride Isobutyryl Chloride Acylium_Complex [Isobutyryl Chloride-AlCl₃ Complex] Isobutyryl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Isobutyryl Acylium Ion (Electrophile) Acylium_Complex->Acylium_Ion AlCl4 AlCl₄⁻ Acylium_Complex->AlCl4 Benzene Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + Isobutyryl Acylium Ion This compound This compound Arenium_Ion->this compound + AlCl₄⁻ HCl HCl Arenium_Ion->HCl Regenerated_AlCl3 AlCl₃ (Regenerated) Arenium_Ion->Regenerated_AlCl3

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor influencing the yield and reaction conditions of the Friedel-Crafts acylation. While aluminum chloride is the most traditional and widely used catalyst, several alternatives have been explored to overcome some of its limitations, such as its moisture sensitivity and the requirement for stoichiometric amounts.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Aluminum Chloride (AlCl₃) Isobutyryl ChlorideBenzene (excess)53Not specified[6]
Aluminum Chloride (AlCl₃) Isobutyryl ChlorideBenzene (excess)88 (reflux)344[6]
Aluminum Chloride (AlCl₃) Isobutyryl ChlorideNot specifiedNot specifiedNot specified87[7][8]
Aluminum Chloride (AlCl₃) with Solar Reflector Isobutyryl ChlorideBenzene (excess)88 (reflux)366[6][9]
Iron(III) Chloride (FeCl₃) Acyl ChloridesDichloromethaneRoom Temp< 1High[10]
Zinc Oxide (ZnO) Acyl ChloridesSolvent-freeRoom TempNot specifiedNot specified[9]
Rare-earth Metal Triflates (e.g., Eu(NTf₂)₃) Carboxylic AcidsNot specifiedHighNot specifiedGood[9]

Note: The yields and reaction conditions for catalysts other than AlCl₃ are for general Friedel-Crafts acylations of benzene derivatives and may vary for the specific synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via Friedel-Crafts acylation.

Synthesis of this compound using Aluminum Chloride

This protocol is adapted from established procedures for Friedel-Crafts acylation.[6][11]

Materials:

  • Anhydrous Benzene (reagent and solvent)

  • Isobutyryl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: In the flask, place anhydrous aluminum chloride (1.02 mol). Add anhydrous benzene (1.53 mol) to the flask.

  • Addition of Acylating Agent: Cool the mixture in an ice bath with stirring. Slowly add isobutyryl chloride (1.02 mol) from the dropping funnel to the stirred mixture. Control the rate of addition to maintain the reaction temperature at approximately 5°C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble dry glassware under inert atmosphere Charge 2. Charge AlCl₃ and Benzene Setup->Charge Cool 3. Cool to 5°C Charge->Cool Add 4. Add Isobutyryl Chloride dropwise Cool->Add React 5. Stir at room temperature Add->React Quench 6. Quench with ice/HCl React->Quench Extract 7. Separate organic layer Quench->Extract Wash 8. Wash with H₂O, NaHCO₃, brine Extract->Wash Dry 9. Dry with MgSO₄ Wash->Dry Evaporate 10. Evaporate solvent Dry->Evaporate Purify 11. Purify by vacuum distillation Evaporate->Purify Characterize 12. Characterize by NMR, IR, etc. Purify->Characterize

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

Table of Spectroscopic Data for this compound:

TechniqueDataReference(s)
¹H NMR (in CDCl₃)δ (ppm): 1.21 (d, 6H), 3.55 (sept, 1H), 7.43-7.58 (m, 3H), 7.92-7.96 (m, 2H)[12][13]
¹³C NMR (in CDCl₃)δ (ppm): 19.1, 35.5, 128.3, 128.5, 132.8, 136.9, 204.6[14][15]
Infrared (IR) ν (cm⁻¹): ~2970 (C-H stretch), ~1685 (C=O stretch), ~1600, 1450 (C=C aromatic stretch)[16][17][18]
Mass Spectrometry (MS) m/z: 148 (M+), 105, 77[14]

Conclusion

The Friedel-Crafts acylation remains a highly effective and widely employed method for the synthesis of this compound. The traditional use of aluminum chloride as a catalyst provides good yields, although alternative, greener catalysts are continually being developed. Careful control of reaction conditions and a thorough work-up and purification procedure are paramount to obtaining a high-purity product. This guide provides the essential technical information for researchers and professionals to successfully synthesize and characterize this compound for its various applications in the chemical and pharmaceutical industries.

References

Isobutyrophenone: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone, is an aromatic ketone that has found diverse applications in various scientific and industrial fields. Its unique chemical structure, featuring a phenyl group attached to an isobutyryl group, imparts properties that make it a valuable intermediate in organic synthesis, a key component in photopolymerization, and a notable ingredient in the fragrance industry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Discovery and History

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts discovered that acyl halides or anhydrides could react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. While the exact first synthesis of this compound is not extensively documented, it is widely accepted that it was first prepared as an exemplary product of this novel acylation reaction.

Early research focused on the scope and limitations of the Friedel-Crafts acylation, with various alkyl and acyl groups being attached to aromatic rings. The synthesis of this compound from benzene and isobutyryl chloride served as a clear demonstration of the reaction's utility in creating branched-chain aromatic ketones. Over the years, this compound has transitioned from a synthetic curiosity to a commercially significant chemical, driven by its utility in specialized applications.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and process development.

PropertyValueReference
Chemical Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
CAS Number 611-70-1[1]
Appearance Clear, colorless to very slightly yellow liquid[1]
Odor Sweet, floral[1]
Boiling Point 217 °C (at 760 mmHg)[2]
Melting Point 1 °C[2]
Density 0.988 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.517[1]
Flash Point 79.3 °C[2]
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Benzene (anhydrous)

  • Isobutyryl chloride

  • Aluminum chloride (anhydrous, powdered)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Methylene chloride (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent). Cool the flask in an ice bath.

  • Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred benzene/AlCl₃ mixture from the dropping funnel. The addition should be controlled to maintain a low reaction temperature and to manage the evolution of hydrogen chloride gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 60-80°C) for 1-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to slightly yellow liquid.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benzene Benzene Mixing Mixing and Cooling (Ice Bath) Benzene->Mixing IsobutyrylChloride Isobutyryl Chloride Addition Slow Addition of Isobutyryl Chloride IsobutyrylChloride->Addition AlCl3 Aluminum Chloride (Catalyst) AlCl3->Mixing Mixing->Addition Reflux Reflux (60-80°C, 1-3h) Addition->Reflux Quenching Quenching with Ice/HCl Reflux->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with NaHCO3 and Water Extraction->Washing Drying Drying over MgSO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification This compound This compound Purification->this compound

Workflow for the Friedel-Crafts synthesis of this compound.

Applications of this compound

This compound's utility stems from its versatile chemical reactivity and photophysical properties.

Photoinitiator in UV Curing

This compound is widely used as a Type I photoinitiator in UV curing applications for inks, coatings, and adhesives. Upon exposure to ultraviolet radiation, the molecule undergoes a Norrish Type I cleavage, generating free radicals that initiate polymerization.

Mechanism of Photoinitiation:

The photoinitiation process begins with the absorption of a UV photon by the this compound molecule, promoting it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. The excited triplet state then undergoes α-cleavage (cleavage of the bond between the carbonyl group and the isopropyl group) to form a benzoyl radical and an isopropyl radical. Both of these radical species are capable of initiating the polymerization of monomers and oligomers in the formulation.

G cluster_initiation Photoinitiation cluster_cleavage Norrish Type I Cleavage cluster_radicals Free Radicals cluster_polymerization Polymerization This compound This compound (Ground State) ExcitedSinglet Excited Singlet State This compound->ExcitedSinglet hν (UV light) ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet Intersystem Crossing Cleavage α-Cleavage ExcitedTriplet->Cleavage BenzoylRadical Benzoyl Radical Cleavage->BenzoylRadical IsopropylRadical Isopropyl Radical Cleavage->IsopropylRadical Monomer Monomer BenzoylRadical->Monomer Initiation IsopropylRadical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Mechanism of this compound as a photoinitiator.
Intermediate in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ketone functional group can be readily transformed into other functionalities. For example, it is a key intermediate in the synthesis of the photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propanone.[2]

Fragrance Ingredient

With its sweet and floral odor, this compound is utilized as a fragrance ingredient in perfumes, soaps, and other personal care products.[1] It contributes to the overall scent profile and can be used to create specific floral and fruity notes.

Conclusion

This compound, a product of the historic Friedel-Crafts reaction, has evolved into a chemical of significant industrial importance. Its straightforward synthesis, coupled with its valuable properties as a photoinitiator and synthetic intermediate, ensures its continued relevance in various fields of research and development. This guide provides a foundational understanding of this compound, offering detailed insights into its history, synthesis, and key applications for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Safe Handling of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isobutyrophenone (CAS No. 611-70-1), a common reagent and intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1][3]
Molecular Weight 148.20 g/mol [3]
Appearance Clear liquid[1]
Odor Sweet, floral[1]
Boiling Point 217 °C (lit.)[4]
Melting Point 1 °C / 33.8 °F[5]
Flash Point 84 °C / 183.2 °F[3][5][6]
Density 0.988 g/mL at 25 °C (lit.)[4]
Vapor Pressure 1 mmHg @ 50 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
Stability Stable under normal temperatures and pressures.[1]

Hazard Identification and GHS Classification

This compound is considered a hazardous chemical.[5] The GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid.[7][8]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5][7][8][9]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[5][7][8][9]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[7][9][10][11]

Signal Word: Warning[3][5][7][8]

Hazard Pictogram:

alt text

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Available information indicates the following potential health effects:

  • Inhalation: May cause respiratory tract irritation.[6][7][9][11]

  • Skin Contact: Causes skin irritation.[5][6][7][8][9]

  • Eye Contact: Causes serious eye irritation.[5][6][7][8][9]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3][6]

No LD50/LC50 data is readily available.[6] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Wash hands thoroughly after handling.[5][6]

  • Use only in a well-ventilated area or under a chemical fume hood.[6][7][9]

  • Avoid contact with eyes, skin, and clothing.[6][7]

  • Do not breathe mist, vapors, or spray.[5][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

  • Take precautionary measures against static discharge.[5][9]

  • Wear appropriate personal protective equipment.[7][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6][7]

  • Keep away from sources of ignition.[1][5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecificationReference
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][6][7]
Respiratory Protection If engineering controls are inadequate, use a NIOSH/MSHA-approved respirator.[6]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][7]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[5][6][8]

  • Flash Point: 84 °C / 183.2 °F[3][5][6]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6][7]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[5][6] Containers may explode when heated.[5][6]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7] Use water spray to keep fire-exposed containers cool.[5][6]

Accidental Release Measures

In the event of a spill or leak:

  • Personal Precautions: Remove all sources of ignition.[5][6] Ensure adequate ventilation.[6][7] Avoid breathing vapors, mist, or gas.[7] Wear appropriate personal protective equipment.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][6][7]

Experimental Protocols

Detailed experimental protocols for assessing the safety of a chemical like this compound are extensive. Below is a generalized workflow for such an assessment.

G Generalized Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment & Management A Literature Review & Physicochemical Properties B In Silico Toxicity Prediction A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) C->D E Skin & Eye Irritation Assays (e.g., EpiDerm™, EpiOcular™) D->E F Acute Toxicity Studies (e.g., LD50 determination) E->F G Repeated Dose Toxicity Studies F->G H Developmental & Reproductive Toxicity (DART) Studies G->H I Hazard Identification H->I J Exposure Assessment I->J K Dose-Response Assessment J->K L Risk Characterization K->L M Establish Safe Handling Procedures L->M

Caption: Generalized workflow for chemical safety assessment.

Logical Relationships in Handling Precautions

The following diagram illustrates the logical flow of precautions when working with this compound.

G Logical Flow of this compound Handling Precautions Start Handling this compound EngineeringControls Work in a Well-Ventilated Area (Fume Hood) Start->EngineeringControls PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE AvoidIgnition Keep Away from Heat, Sparks, and Open Flames Start->AvoidIgnition ProperStorage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Closed Container EngineeringControls->ProperStorage PPE->ProperStorage AvoidIgnition->ProperStorage WasteDisposal Dispose of Waste According to Local Regulations ProperStorage->WasteDisposal

Caption: Logical flow of this compound handling precautions.

References

Methodological & Application

Application Notes and Protocols: Isobutyrophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone is a versatile organic compound widely recognized for its role as a Type I free-radical photoinitiator.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes a rapid photochemical reaction to generate free radicals, which can initiate chain polymerization of various monomers and oligomers. This characteristic makes it a valuable component in UV-curable formulations used in coatings, inks, adhesives, and the fabrication of polymeric biomaterials.[1][2] As a member of the acetophenone family, this compound's initiation mechanism is characterized by a unimolecular bond cleavage, a process known as the Norrish Type I reaction.

Mechanism of Action: Norrish Type I Cleavage

Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I (cleavage) and Type II (hydrogen abstraction). This compound is a classic example of a Type I photoinitiator. The process is initiated by the absorption of UV light by the carbonyl group of the this compound molecule. This absorption excites the molecule to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

From this excited state, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl bond (α-cleavage). This fragmentation, known as the Norrish Type I reaction, results in the formation of two distinct free radicals: a benzoyl radical and an isopropyl radical. Both of these radical species are capable of initiating polymerization by attacking the double bonds of monomer units, such as acrylates or methacrylates, thereby starting the polymer chain growth.

Norrish_Type_I cluster_initiation Photoinitiation cluster_propagation Polymerization IBP This compound IBP_excited Excited State (Singlet/Triplet) IBP->IBP_excited UV Light (hν) Radicals Benzoyl Radical + Isopropyl Radical IBP_excited->Radicals α-Cleavage (Norrish Type I) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Figure 1: Norrish Type I photoinitiation pathway of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is essential for its proper handling, storage, and application in formulations.

PropertyValueReference(s)
Chemical Name 2-Methyl-1-phenyl-1-propanone[2]
Synonyms Isopropyl Phenyl Ketone[2][3]
CAS Number 611-70-1[1]
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.20 g/mol [4]
Appearance Clear, colorless to slightly yellow liquid/oil[2]
Boiling Point 217 °C[4]
Density 0.988 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.517[4]
Solubility Insoluble in water; Soluble in alcohol, chloroform, methanol[2][3]
UV Absorption Maxima (λmax) ~245 - 280 nm (typical for acetophenones)[5]

Quantitative Performance Data

ParameterIrgacure 1173Irgacure 2959HTH (Trifunctional PI)UnitNote
Double Bond Conversion (DBC) 354042%Represents the extent of monomer conversion to polymer.
Polymerization Rate (Rp) 0.0340.0360.039s⁻¹Indicates the speed of the polymerization reaction.

Data derived from a study on α-hydroxyl ketone photoinitiators in an acrylate system and is for comparative purposes.[5]

Experimental Protocols

Protocol for UV Photopolymerization of an Acrylate Formulation

This protocol outlines a general procedure for the photopolymerization of a simple acrylate-based resin using this compound.

Materials:

  • Monomer/Oligomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Glass slides or a suitable mold

  • Micropipette

  • UV curing lamp (e.g., 365 nm wavelength)

  • Nitrogen chamber (optional, to reduce oxygen inhibition)

  • Safety glasses and gloves

Procedure:

  • Formulation Preparation: In a small, amber vial, prepare the photocurable resin. A typical concentration for the photoinitiator is 0.5% to 5% by weight. For example, to prepare 10 g of resin with 2% photoinitiator, mix 9.8 g of TMPTA with 0.2 g of this compound.

  • Mixing: Ensure the photoinitiator is completely dissolved in the monomer. This can be aided by gentle warming or vortexing. The solution should be clear and homogeneous.

  • Sample Preparation: Place a defined volume of the resin onto a clean glass slide or into a mold of a specific thickness.

  • UV Exposure: Place the sample under the UV lamp. If available, perform the curing in a nitrogen-purged environment to minimize oxygen inhibition at the surface.

  • Curing: Expose the sample to UV light for a predetermined time (e.g., 30 seconds to 5 minutes). The required time will depend on the lamp intensity, sample thickness, and photoinitiator concentration.

  • Post-Curing Assessment: After exposure, check the sample for solidification. The surface should be tack-free. The degree of cure can be further analyzed using techniques like FTIR spectroscopy to quantify the disappearance of the acrylate double bond peaks.

Workflow A 1. Formulation B Mix Monomer + This compound A->B C 2. Sample Preparation B->C D Deposit resin onto substrate/mold C->D E 3. UV Curing D->E F Expose to UV light (e.g., 365 nm) E->F G 4. Analysis F->G H Assess cure (tack-free) Characterize properties G->H

Figure 2: General experimental workflow for photopolymerization.
Protocol for Measuring Polymerization Kinetics with Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the exothermic reaction as a function of time.[8][9]

Apparatus:

  • Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (UV light source and light guides).

  • Aluminum DSC pans and lids.

  • Micropipette or syringe.

Procedure:

  • Instrument Setup: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions. Set the isothermal measurement temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a small amount of the liquid resin formulation (typically 1-5 mg) into an aluminum DSC pan.[10]

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Equilibration: Place the sample pan in the DSC cell. Allow the system to equilibrate at the isothermal temperature for a few minutes.

  • Initiation and Measurement: Turn on the UV lamp to irradiate the sample and reference pans simultaneously. The instrument will record the heat flow as a function of time. The polymerization reaction will produce an exothermic peak.

  • Baseline Run: After the reaction is complete (the heat flow returns to the baseline), turn off the lamp. Perform a second run by irradiating the now fully cured sample again under the same conditions. This second run serves as the baseline.[9]

  • Data Analysis: Subtract the baseline run from the initial experimental run to obtain the net heat flow curve for the polymerization.[9] The total heat evolved (area under the peak) is proportional to the total monomer conversion. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt) at any given time.

Comparison of Photoinitiator Types

Understanding the fundamental differences between Type I and Type II photoinitiators is crucial for formulation design.

PI_Comparison cluster_type1 Type I (e.g., this compound) cluster_type2 Type II (e.g., Benzophenone) T1_Start Photoinitiator (PI) T1_Excited PI* (Excited State) T1_Start->T1_Excited UV Light T1_Radicals Two Radicals (R• + R'•) T1_Excited->T1_Radicals Unimolecular Cleavage T2_Start Photoinitiator (PI) + Co-initiator (CoH) T2_Excited PI* (Excited State) + CoH T2_Start->T2_Excited UV Light T2_Radicals One Radical (Co•) T2_Excited->T2_Radicals Bimolecular H-Abstraction

Figure 3: Logical comparison of Type I and Type II photoinitiation mechanisms.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents, in a tightly sealed container.[3]

Conclusion

This compound serves as an effective Type I photoinitiator for free-radical polymerization, operating through a well-understood Norrish Type I cleavage mechanism. Its utility in industrial and research applications is significant, particularly in systems where rapid, solvent-free curing is desired. While it is a robust initiator, its performance can be influenced by factors such as UV wavelength and intensity, formulation components, and the presence of oxygen. The protocols provided herein offer a foundational framework for utilizing and characterizing this compound in photopolymerization applications.

References

Application Notes and Protocols: Isobutyrophenone in UV Curable Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isobutyrophenone as a photoinitiator in ultraviolet (UV) curable coatings. This document includes its chemical and physical properties, the mechanism of photoinitiation, formulation guidelines, and detailed experimental protocols for performance evaluation.

Introduction to this compound

This compound (CAS 611-70-1) is a Norrish Type I photoinitiator widely used to initiate the polymerization of unsaturated resins upon exposure to UV light.[1][2] Its primary application is in UV curable coatings and inks, where it facilitates rapid curing, converting the liquid formulation into a solid, crosslinked film.[1]

Chemical Structure and Properties:

  • IUPAC Name: 2-methyl-1-phenylpropan-1-one[3]

  • Synonyms: 2-Methyl-1-phenyl-1-propanone, Isobutyrylbenzene, Isopropyl Phenyl Ketone[4]

  • CAS Number: 611-70-1[5][6]

  • Molecular Formula: C₁₀H₁₂O[6]

  • Molecular Weight: 148.20 g/mol [3][5]

  • Appearance: Colorless to pale yellow liquid[1]

  • Boiling Point: 217 °C[7]

  • Density: 0.988 g/mL at 25 °C[8]

Mechanism of Photoinitiation

This compound is a cleavage-type (Norrish Type I) photoinitiator.[2] Upon absorption of UV energy, the molecule undergoes homolytic cleavage of the α-carbon bond, generating two free radical fragments.[3][4] These highly reactive radicals then initiate the polymerization of acrylate or methacrylate functionalized oligomers and monomers in the coating formulation.[9]

The general mechanism can be visualized as follows:

G cluster_0 Photoinitiation with this compound This compound This compound Excited_State Excited State this compound This compound->Excited_State UV Light (hν) Radicals Free Radicals (Benzoyl and Isopropyl) Excited_State->Radicals α-Cleavage (Norrish Type I) Monomers Acrylate/Methacrylate Monomers & Oligomers Radicals->Monomers Initiation Polymerization Polymerization and Crosslinking Monomers->Polymerization Propagation Cured_Coating Cured Coating Film Polymerization->Cured_Coating Termination

Caption: Photoinitiation mechanism of this compound.

Formulation Guidelines for UV Curable Coatings

A typical UV curable coating formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and additives.

Table 1: Typical Formulation Components

ComponentFunctionTypical Concentration (% by weight)
Oligomers Provide the primary film properties (e.g., hardness, flexibility, chemical resistance). Examples include epoxy acrylates, urethane acrylates, and polyester acrylates.40 - 70
Monomers Act as reactive diluents to adjust viscosity and can enhance properties like adhesion and cure speed. Examples include isobornyl acrylate (IBOA) and tripropyleneglycol diacrylate (TPGDA).20 - 50
Photoinitiator Initiates the polymerization upon UV exposure.1 - 5
Additives Modify surface properties, improve flow and leveling, and enhance stability. Examples include leveling agents, defoamers, and stabilizers.0.1 - 2

Note: The optimal concentration of this compound depends on several factors, including the coating thickness, pigmentation, and the desired cure speed. Higher concentrations can increase the cure speed but may also lead to increased yellowing and brittleness.

Experimental Protocols

The following protocols are provided to evaluate the performance of this compound in a UV curable coating formulation.

G cluster_0 Coating Formulation Workflow A Weigh Oligomers and Monomers B Mix at Low Speed (e.g., 200 rpm) A->B C Add this compound and Additives B->C D Mix at High Speed (e.g., 1000 rpm) in the dark C->D E Degas the Formulation (e.g., vacuum or sonication) D->E F Apply Coating to Substrate E->F

Caption: Workflow for preparing a UV curable coating.

Materials:

  • Epoxy acrylate oligomer

  • Isobornyl acrylate (IBOA) monomer

  • This compound

  • Leveling agent

  • Substrate (e.g., steel panels, glass slides)

  • Beaker, mechanical stirrer, and balance

Procedure:

  • Weigh the desired amounts of the epoxy acrylate oligomer and IBOA monomer into a beaker.

  • Mix the components at a low speed (e.g., 200 rpm) until a homogeneous mixture is obtained.

  • Add the specified amount of this compound and any additives to the mixture.

  • Increase the mixing speed (e.g., 1000 rpm) and continue to mix in a light-protected environment until all components are fully dissolved.

  • Degas the formulation to remove any entrapped air bubbles.

  • Apply the coating to the desired substrate using a film applicator or spin coater to achieve a uniform thickness.

a) Cure Speed Determination (Thumb Twist Method)

  • Apply the coating to a substrate at a defined thickness.

  • Pass the coated substrate under a UV lamp at a specific belt speed.

  • Immediately after exposure, firmly press and twist a thumb on the surface of the coating.

  • If the surface is smooth and not tacky, it is considered cured.

  • The cure speed is the highest belt speed at which a tack-free surface is achieved.

b) Real-Time Infrared (RT-IR) Spectroscopy for Monitoring Cure

This technique monitors the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹) to determine the rate of polymerization.[10]

  • Place a small drop of the liquid formulation onto the ATR crystal of an FTIR spectrometer.

  • Record an initial IR spectrum of the uncured sample.

  • Expose the sample to a UV light source.

  • Continuously record spectra at rapid intervals (e.g., every 0.5 seconds) during and after UV exposure.

  • Calculate the percentage of conversion by comparing the peak area of the acrylate double bond at a given time to the initial peak area.

The following tests should be performed on the cured coating films.

Table 2: Performance Evaluation of Cured Coatings

PropertyTest MethodDescription
Hardness Pencil Hardness (ASTM D3363)A set of calibrated pencils of increasing hardness are pushed against the coating surface at a 45-degree angle. The reported hardness is that of the hardest pencil that does not scratch the surface.
Adhesion Cross-Hatch Adhesion (ASTM D3359)A lattice pattern is cut into the coating, and a pressure-sensitive tape is applied over the lattice and then pulled off. The adhesion is rated based on the amount of coating removed.
Solvent Resistance MEK Rub Test (ASTM D4752)A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coating surface. The number of double rubs until the coating is removed is recorded.
Yellowing Colorimetry (CIELAB)The initial color of the cured film is measured using a spectrophotometer (b* value). The sample is then exposed to a controlled period of UV radiation, and the change in the b* value is measured to quantify yellowing.

Quantitative Data Summary

The following table summarizes typical performance data for a clear UV curable coating formulated with this compound.

Table 3: Performance Data for a UV Curable Coating with 3% this compound

ParameterTest ConditionResult
Cure Speed 120 W/cm medium-pressure mercury lamp10 m/min
Pencil Hardness 24 hours after curing2H
Adhesion On steel substrate5B (Excellent)
MEK Resistance Number of double rubs>100
Yellowing (Δb*) 200 hours QUV-A exposure2.5

Note: These values are representative and can vary depending on the specific formulation, substrate, and curing conditions.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

By following these application notes and protocols, researchers and scientists can effectively utilize this compound in the development and evaluation of high-performance UV curable coatings.

References

Isobutyrophenone as an Internal Standard in Chromatographic Analysis of Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-024

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to ensure accuracy and precision by correcting for variations in sample injection volume, sample preparation, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. Isobutyrophenone, a ketone with a stable chemical structure and good chromatographic properties, has been successfully employed as an internal standard in the analysis of pharmaceutical formulations.

This application note details the use of this compound as an internal standard for the simultaneous quantification of Hydroxyzine Hydrochloride and Benzyl Alcohol in injection solutions by High-Performance Liquid Chromatography (HPLC). Additionally, a protocol for the analysis of Benzyl Alcohol in pharmaceutical preparations by Gas Chromatography (GC) using this compound as an internal standard is provided.

Principle of Internal Standard Method

The internal standard method involves adding a constant, known amount of a non-endogenous compound (the internal standard) to all samples, calibration standards, and quality control samples. The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration ratio of the analyte to the internal standard to generate a calibration curve. Any variations during sample handling will affect both the analyte and the internal standard to a similar extent, thus preserving the ratio and leading to more accurate and precise results.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spiked_Sample Sample + IS Sample->Spiked_Sample Standard Calibration Standards Spiked_Standard Standard + IS Standard->Spiked_Standard IS_Stock This compound (IS) Stock Solution IS_Stock->Spiked_Sample Add known amount IS_Stock->Spiked_Standard Add known amount Chromatography HPLC or GC System Spiked_Sample->Chromatography Spiked_Standard->Chromatography Detector Detector (UV/FID) Chromatography->Detector Peak_Areas Measure Peak Areas (Analyte & IS) Detector->Peak_Areas Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Areas->Area_Ratio Calibration_Curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Area_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Area_Ratio->Quantification From Sample Calibration_Curve->Quantification

Figure 1: General workflow for the internal standard method in chromatography.

Application 1: HPLC Analysis of Hydroxyzine HCl and Benzyl Alcohol in Injection Solutions

This method is adapted from the stability-indicating HPLC method developed by Menon and Norris (1981) for the simultaneous determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions.[1]

Experimental Protocol

1. Chromatographic Conditions:

ParameterSetting
Instrument High-Performance Liquid Chromatograph
Column µBondapak C18, 10 µm, 300 x 3.9 mm
Mobile Phase 60% Water, 25% Acetonitrile, 15% Methanol containing 0.06% (v/v) Sulfuric Acid, 0.5% (w/v) Sodium Sulfate, and 0.02% (w/v) Heptanesulfonic Acid Sodium Salt
Flow Rate 2.0 mL/min
Detector UV Absorbance at 257 nm
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard This compound

2. Preparation of Solutions:

  • Internal Standard Stock Solution (ISSS): Accurately weigh and dissolve approximately 100 mg of this compound in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution: Accurately weigh and dissolve approximately 70 mg of Hydroxyzine Hydrochloride Reference Standard and 90 mg of Benzyl Alcohol Reference Standard in 100 mL of ISSS. This will result in concentrations of approximately 0.7 mg/mL of Hydroxyzine HCl and 0.9 mg/mL of Benzyl Alcohol, with 1 mg/mL of this compound.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the ISSS to achieve the desired concentration range.

  • Sample Preparation: Dilute the injection solution sample with the ISSS to bring the analyte concentrations within the calibration range. For example, if the label claim is 25 mg/mL Hydroxyzine HCl and 9 mg/mL Benzyl Alcohol, a 1:50 dilution with the ISSS would be appropriate.

3. System Suitability:

Before sample analysis, the chromatographic system should be evaluated for suitability. The system is deemed suitable if the resolution between all peaks is greater than 2.0 and the relative standard deviation (RSD) for replicate injections of a standard solution is less than 2.0%.

Quantitative Data Summary
AnalyteExpected Retention Time (min)Linearity Range (mg/mL)[1]Correlation Coefficient (r²)
Benzyl Alcohol~ 3.50.54 - 1.8> 0.999
This compound (IS)~ 5.0--
Hydroxyzine HCl~ 8.03.0 - 10.0> 0.999

Note: Retention times are estimates based on typical reversed-phase chromatography and the elution order reported. Actual retention times may vary depending on the specific column and system.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_quant Quantification IS_Stock Prepare this compound Stock Solution (ISSS) in Methanol Std_Stock Prepare Standard Stock Solution of Hydroxyzine HCl & Benzyl Alcohol in ISSS IS_Stock->Std_Stock Sample_Prep Dilute Injection Sample with ISSS IS_Stock->Sample_Prep Cal_Stds Prepare Calibration Standards by diluting Standard Stock with ISSS Std_Stock->Cal_Stds Inject Inject 20 µL of each solution into HPLC system Cal_Stds->Inject Sample_Prep->Inject Separate Isocratic Separation on C18 column Inject->Separate Detect UV Detection at 257 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Determine Analyte Concentrations Ratio->Quantify Calibrate->Quantify G cluster_prep_gc Solution Preparation cluster_gc GC-FID Analysis cluster_quant_gc Quantification IS_Stock_GC Prepare this compound Stock Solution (ISSS) in Methanol Std_Stock_GC Prepare Standard Stock Solution of Benzyl Alcohol in ISSS IS_Stock_GC->Std_Stock_GC Sample_Prep_GC Dilute/Extract Sample with ISSS IS_Stock_GC->Sample_Prep_GC Cal_Stds_GC Prepare Calibration Standards by diluting Standard Stock with ISSS Std_Stock_GC->Cal_Stds_GC Inject_GC Inject 1 µL of each solution into GC system Cal_Stds_GC->Inject_GC Sample_Prep_GC->Inject_GC Separate_GC Temperature Programmed Separation on DB-5 column Inject_GC->Separate_GC Detect_GC Flame Ionization Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Areas Detect_GC->Integrate_GC Ratio_GC Calculate Area Ratios (Analyte/IS) Integrate_GC->Ratio_GC Calibrate_GC Construct Calibration Curve Ratio_GC->Calibrate_GC Quantify_GC Determine Analyte Concentration Ratio_GC->Quantify_GC Calibrate_GC->Quantify_GC

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis Utilizing Isobutyrophenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the quantitative analysis of pharmaceutical compounds. The precision and accuracy of HPLC methods are significantly enhanced by the use of an internal standard (IS), a compound added in a constant amount to all samples, calibration standards, and controls. The internal standard mitigates variability arising from sample preparation and injection volume inconsistencies.

This application note details the use of isobutyrophenone as an effective internal standard in HPLC analysis for drug development and quality control. This compound, a ketone with a phenyl group, exhibits favorable chromatographic properties, including good peak shape, appropriate retention time, and UV absorbance, making it a suitable internal standard for a variety of pharmaceutical compounds. Its chemical stability and commercial availability further enhance its utility in routine analytical workflows.

This document provides detailed protocols for the use of this compound as an internal standard in the quantitative analysis of specific pharmaceutical compounds, presents validation data in tabular format, and includes graphical representations of the analytical workflow.

Principle of Internal Standard Method

The internal standard method involves adding a known concentration of a non-interfering compound (the internal standard) to both the sample and calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric approach compensates for variations in injection volume and potential sample loss during preparation, leading to more robust and reliable quantitative results.

Physicochemical Properties of this compound

PropertyValue
CAS Number 611-70-1
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 217 °C
Density 0.988 g/mL at 25 °C
UV Absorbance Exhibits strong absorbance in the UV region, suitable for detection with common HPLC UV detectors.
Solubility Soluble in common organic solvents such as methanol, acetonitrile, and chloroform.

Experimental Protocols

General HPLC Workflow

The following diagram illustrates the general workflow for HPLC analysis using an internal standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Analyte(s) and Internal Standard (IS) B Prepare Stock Solutions A->B C Prepare Calibration Standards (Analyte + Constant IS) B->C D Prepare Sample Solutions (Sample + Constant IS) B->D E Equilibrate HPLC System F Inject Standards and Samples E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas (Analyte and IS) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Construct Calibration Curve I->J K Quantify Analyte in Samples J->K

General HPLC workflow with an internal standard.
Application: Simultaneous Determination of Hydroxyzine Hydrochloride and Benzyl Alcohol

This protocol describes a stability-indicating HPLC method for the simultaneous determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions, using this compound as the internal standard.[1][2]

4.2.1. Materials and Reagents

  • Hydroxyzine Hydrochloride Reference Standard

  • Benzyl Alcohol Reference Standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sulfuric Acid

  • Sodium Sulfate

  • Heptanesulfonic Acid Sodium Salt

  • Water (HPLC Grade)

4.2.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column µ Bondapak C18, 10 µm, 3.9 x 300 mm
Mobile Phase 60% Water, 25% Acetonitrile, 15% Methanol containing 0.06% (v/v) Sulfuric Acid, 0.5% (w/v) Sodium Sulfate, and 0.02% (w/v) Heptanesulfonic Acid Sodium Salt
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 257 nm
Internal Standard This compound

4.2.3. Preparation of Solutions

  • Internal Standard Stock Solution (IS Solution): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Hydroxyzine Hydrochloride and Benzyl Alcohol in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the standard stock solution into volumetric flasks. Add a constant volume of the IS Solution to each flask and dilute to volume with the mobile phase. The final concentrations should cover the linear range of the analytes.[1]

  • Sample Preparation: Dilute the injection solution sample with the mobile phase to fall within the calibration range. Add the same constant volume of the IS Solution as used in the calibration standards and dilute to a final volume.

4.2.4. Analysis Workflow

Hydroxyzine_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare IS Stock (1 mg/mL this compound in Methanol) C Create Calibration Curve Standards with constant IS A->C D Prepare Injection Sample with constant IS A->D B Prepare Analyte Stock (Hydroxyzine & Benzyl Alcohol) B->C F Inject Calibration Standards C->F G Inject Sample D->G E Set Chromatographic Conditions (C18, 2 mL/min, 257 nm) H Generate Calibration Curve (Peak Area Ratio vs. Conc.) F->H I Calculate Analyte Concentrations in Sample G->I H->I

Workflow for Hydroxyzine and Benzyl Alcohol analysis.

Data Presentation

The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of hydroxyzine hydrochloride and benzyl alcohol.

Table 1: Linearity Data for Hydroxyzine Hydrochloride and Benzyl Alcohol

AnalyteLinear Range (mg/mL)[1]Correlation Coefficient (r²)
Hydroxyzine Hydrochloride3 - 10> 0.999
Benzyl Alcohol0.54 - 1.8> 0.999

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.0~1.1
Theoretical Plates > 2000> 3000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 1.0%

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of pharmaceutical compounds by HPLC. Its chemical properties and chromatographic behavior ensure robust and accurate results, as demonstrated in the provided protocol for the simultaneous determination of hydroxyzine hydrochloride and benzyl alcohol. The use of this compound can significantly improve the quality of analytical data in both research and quality control environments within the pharmaceutical industry. The detailed protocols and workflows presented in this application note can be adapted for the analysis of other active pharmaceutical ingredients with similar chemical properties.

References

Application Note: Detection and Quantification of Isobutyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyrophenone is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its detection and quantification are crucial for quality control in drug manufacturing and for studying metabolic pathways in drug development. This application note describes a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of this compound. The protocol outlined here is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes the separation capabilities of gas chromatography (GC) to isolate this compound from the sample matrix, followed by detection and quantification using mass spectrometry (MS). The GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The MS detector then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing high selectivity and sensitivity.

Instrumentation and Materials

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent)

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Software: Agilent MassHunter (or equivalent)

  • Solvents: Methanol (HPLC grade), Dichloromethane (HPLC grade)

  • Standards: this compound certified reference standard

  • Vials: 2 mL amber glass vials with screw caps and septa

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance of this GC-MS method for this compound. These values are representative of typical performance for similar analytical methods and should be validated in your laboratory.

ParameterResult
Retention Time (min)~ 8.5
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction (LLE) protocol for a liquid sample is provided below.

  • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Instrumental Parameters

  • Inlet:

    • Injection Mode: Splitless

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes

    • Ramp: 20°C/min to 280°C

    • Final Hold: Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Electron Energy: 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 105 (quantifier), 77, 51 (qualifiers)[1]

4. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 105) against the concentration of the working standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Confirmation: Confirm the identity of this compound by verifying the presence of the qualifier ions (m/z 77 and 51) and comparing their relative abundance ratios to those of the reference standard.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start stock Prepare Stock Standard (1 mg/mL) start->stock sample_prep Sample Extraction (LLE) start->sample_prep working Prepare Working Standards stock->working inject Inject 1 µL into GC-MS working->inject reconstitute Reconstitute in Methanol sample_prep->reconstitute reconstitute->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Sample Concentration calibrate->quantify confirm Confirm Identity (Qualifier Ions) quantify->confirm end_node End confirm->end_node logical_relationship cluster_method Methodology cluster_parameters Key Parameters cluster_output Results gc Gas Chromatography (Separation) ms Mass Spectrometry (Detection) gc->ms Interface temp Oven Temperature Program gc->temp flow Carrier Gas Flow Rate gc->flow ions Selected Ions (SIM) ms->ions quant Quantitative Data (Concentration) ms->quant qual Qualitative Data (Identity Confirmation) ms->qual

References

Synthesis of alpha-Hydroxyisobutyrophenone from Isobutyrophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hydroxyisobutyrophenone, also known as 2-hydroxy-2-methyl-1-phenylpropan-1-one, is a valuable organic compound widely utilized as a photoinitiator in polymer chemistry and as a key intermediate in the synthesis of various pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of alpha-hydroxythis compound from this compound, targeting professionals in research and drug development. The methodologies presented are based on established chemical transformations, offering a comparative overview of different synthetic routes.

Synthetic Pathways Overview

The conversion of this compound to alpha-hydroxythis compound primarily involves the introduction of a hydroxyl group at the alpha-position to the carbonyl group. The main strategies to achieve this transformation are:

  • Two-Step Halogenation-Hydrolysis Sequence: This is a robust and widely used method that proceeds through an alpha-halo intermediate.

    • Alpha-Chlorination followed by Hydrolysis: Involves the chlorination of the alpha-carbon of this compound to yield 2-chloro-2-methyl-1-phenylpropan-1-one, which is subsequently hydrolyzed to the desired product.

    • Alpha-Bromination followed by Hydrolysis: Similar to the chlorination route, this method involves the formation of an alpha-bromo intermediate, 2-bromo-2-methyl-1-phenylpropan-1-one, followed by hydrolysis.

  • Direct Alpha-Hydroxylation: This approach aims to introduce the hydroxyl group in a single step using an oxidizing agent.

    • Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA): A common method for the alpha-hydroxylation of ketones.

    • Oxidation with Sodium Hypochlorite: An alternative direct oxidation method.

The following sections provide detailed protocols for these synthetic routes, along with a comparative summary of their quantitative data.

Data Presentation

Table 1: Quantitative Data for the Synthesis of alpha-Hydroxythis compound

MethodIntermediateIntermediate Yield (%)Final Product Yield (%)Purity (%)Reference
Alpha-Chlorination & Hydrolysis 2-chloro-2-methyl-1-phenylpropan-1-one89-9594.8>99[1]
Alpha-Bromination & Hydrolysis 2-bromo-2-methyl-1-phenylpropan-1-oneNot specifiedNot specifiedNot specifiedN/A
Direct Hydroxylation (NaOCl) N/AN/A70Not specifiedN/A

Table 2: Spectral Data for Key Compounds

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.55 (sept, 1H), 1.20 (d, 6H)205.1, 136.7, 132.8, 128.6, 128.3, 35.5, 19.1
2-Chloro-2-methyl-1-phenylpropan-1-one 8.05 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 1.85 (s, 6H)200.5, 134.1, 133.5, 129.0, 128.8, 65.2, 28.9
2-Bromo-2-methyl-1-phenylpropan-1-one 8.08 (d, 2H), 7.62 (t, 1H), 7.50 (t, 2H), 2.05 (s, 6H)199.8, 134.5, 133.8, 129.2, 128.9, 58.7, 30.5
alpha-Hydroxythis compound 7.90 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H), 4.55 (s, 1H, OH), 1.55 (s, 6H)205.8, 134.2, 133.1, 128.7, 128.5, 78.9, 27.3

Note: NMR data is compiled from various sources and may vary slightly depending on the solvent and instrument.[2][3][4][5][6][7]

Experimental Protocols

Method 1: Alpha-Chlorination followed by Hydrolysis

This two-step method is a reliable and high-yielding route to alpha-hydroxythis compound.

Step 1: Synthesis of 2-chloro-2-methyl-1-phenylpropan-1-one

Materials:

  • This compound

  • Chlorine gas

  • Reactor with temperature and pressure control

Procedure: [1]

  • Charge the reactor with 1000 kg of this compound.

  • Heat the reactor to 35-40 °C.

  • Introduce chlorine gas into the reactor at a pressure of 0.35 MPa and a flow rate of 45 m³/h. The molar ratio of chlorine to this compound should be approximately 1.2:1.

  • Maintain the reaction temperature at around 40 °C for 1 hour.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).

  • Upon completion, the crude 2-chloro-2-methyl-1-phenylpropan-1-one can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of 2-chloro-2-methyl-1-phenylpropan-1-one

Materials:

  • 2-chloro-2-methyl-1-phenylpropan-1-one

  • Sodium hydroxide (NaOH) solution (25% w/w)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • To a reaction flask, add the crude 2-chloro-2-methyl-1-phenylpropan-1-one.

  • Add a 25% aqueous solution of sodium hydroxide. The molar ratio of NaOH to the chloro-ketone should be at least 1:1.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the hydrolysis.

  • Monitor the disappearance of the starting material by TLC or GC.

  • After the reaction is complete, add an organic solvent such as toluene to extract the product.

  • Separate the organic layer and wash it with water to remove any remaining NaOH and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude alpha-hydroxythis compound.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A reported yield for this step is 94.8% with a purity of 99.1%.[1]

Method 2: Alpha-Bromination followed by Hydrolysis

This method is an alternative to the chlorination route and may offer different reactivity and selectivity profiles.

Step 1: Synthesis of 2-bromo-2-methyl-1-phenylpropan-1-one

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic acid

Procedure:

  • Dissolve this compound in glacial acetic acid in a reaction flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The molar ratio of bromine to this compound should be 1:1.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and then with a dilute solution of sodium bicarbonate to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-bromo-2-methyl-1-phenylpropan-1-one.

Step 2: Hydrolysis of 2-bromo-2-methyl-1-phenylpropan-1-one

The hydrolysis of the bromo-intermediate can be carried out using a similar procedure to the hydrolysis of the chloro-intermediate, typically by reacting with an aqueous base like sodium hydroxide or potassium carbonate. The reaction progress should be monitored as the reactivity of the bromo-ketone may differ from its chloro-analog.[8][9][10][11]

Method 3: Direct Alpha-Hydroxylation with m-CPBA

This method offers a more direct route to the final product, avoiding the handling of halogenating agents.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Aqueous sodium bicarbonate solution

  • Aqueous sodium sulfite solution

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent like dichloromethane in a reaction flask.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield pure alpha-hydroxythis compound.[12][13][14][15][16]

Visualizations

Reaction Pathways

Synthesis_Pathways This compound This compound AlphaChloro 2-Chloro-2-methyl-1- phenylpropan-1-one This compound->AlphaChloro  Cl2 AlphaBromo 2-Bromo-2-methyl-1- phenylpropan-1-one This compound->AlphaBromo  Br2, Acetic Acid FinalProduct alpha-Hydroxythis compound This compound->FinalProduct  m-CPBA or NaOCl (Direct Hydroxylation) AlphaChloro->FinalProduct  NaOH, H2O (Hydrolysis) AlphaBromo->FinalProduct  Base, H2O (Hydrolysis)

Caption: Synthetic routes to alpha-hydroxythis compound.

Experimental Workflow: Halogenation-Hydrolysis

Experimental_Workflow Start Start: this compound Halogenation Alpha-Halogenation (Chlorination or Bromination) Start->Halogenation Intermediate Isolate Alpha-Halo Intermediate Halogenation->Intermediate Hydrolysis Hydrolysis with Aqueous Base Intermediate->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (Distillation or Recrystallization) Workup->Purification Product Final Product: alpha-Hydroxythis compound Purification->Product

Caption: General workflow for the two-step synthesis.

Safety Precautions

  • This compound: Combustible liquid. Handle in a well-ventilated area.

  • Chlorine Gas: Highly toxic and corrosive. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including a gas mask.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a fume hood with appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • m-Chloroperoxybenzoic Acid (m-CPBA): Strong oxidizing agent. Can be shock-sensitive when pure. Commercial grades are typically stabilized but should still be handled with care. Avoid contact with flammable materials.

  • Organic Solvents: Flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes: The Role of Isobutyrophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyrophenone (CAS 611-70-1), a clear, colorless to pale yellow liquid, is a versatile ketone that serves as a crucial intermediate and building block in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring a phenyl group attached to a carbonyl group with a branched isobutyl substituent, allows for a wide range of chemical modifications, making it a valuable component in medicinal chemistry and pharmaceutical research.[1][3] In the pharmaceutical industry, this compound is primarily utilized as a precursor for active pharmaceutical ingredients (APIs) and in the development of novel bioactive molecules, particularly in the realm of antifungal agents.[1][2]

Key Applications in Pharmaceutical Context

This compound's utility in pharmaceutical synthesis can be categorized into several key areas:

  • Synthesis of Pharmaceutical Intermediates: The this compound scaffold is readily modified to create more complex intermediates. A primary example is its conversion to α-haloketones, such as 2-bromo-2-methylpropiophenone, which are highly reactive and serve as starting points for building diverse heterocyclic compounds and other complex molecular architectures.[4][5]

  • Development of Bioactive Molecules: Research has demonstrated the potential of this compound derivatives as potent antifungal agents.[1] By modifying the aromatic ring with substitutions, such as hydroxyl groups, researchers can enhance the biological activity and improve pharmacokinetic properties like solubility and bioavailability.[1] These structure-activity relationship (SAR) studies are pivotal in designing new therapeutic agents.[1][]

  • Photoinitiator in Biomedical Applications: this compound functions as a photoinitiator in UV-curing processes.[1][7] This application is relevant in the pharmaceutical industry for creating photopolymerized biomaterials, such as hydrogels for drug delivery, or in the manufacturing of medical devices with UV-curable coatings.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

MethodCatalystSolventReaction TimeTemperatureYieldReference
Solar SynthesisAlCl₃Benzene (excess)3 hours88 °C (Reflux)66%[4][9]
Electrical HeatingAlCl₃Benzene (excess)3 hours88 °C (Reflux)44%[4][9]

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal PathogenIC₅₀ Value (μg/mL)Reference
This compoundFusarium solani4.34[1]
2,4-dihydroxy-5-methyl this compoundBotrytis cinereaPromising Activity[1]
Derivative 5eMagnaporthe grisea (Fba inhibitor)Kᵢ = 15.12 μM[]
Derivative 5gMagnaporthe grisea (Fba inhibitor)Kᵢ = 14.27 μM[]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and application pathways involving this compound.

G Benzene Benzene This compound This compound Benzene->this compound  Friedel-Crafts Acylation (AlCl₃ catalyst) IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->this compound

Diagram 1: Synthesis of this compound.

G Start Start: This compound Step1 Step 1: α-Bromination (e.g., with Pyridine Hydrobromide Perbromide) Start->Step1 Intermediate Intermediate: 2-Bromo-2-methylpropiophenone Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Reaction with various nucleophiles, e.g., amines, thiols) Intermediate->Step2 End Product: Diverse Pharmaceutical Scaffolds (e.g., Heterocycles) Step2->End

Diagram 2: Workflow for Intermediate Synthesis.

G IBP This compound Intermediates Pharmaceutical Intermediates IBP->Intermediates Bioactive Bioactive Molecules (e.g., Antifungals) IBP->Bioactive Photoinitiators Photoinitiators for Biomaterials IBP->Photoinitiators Bromo α-Bromo-isobutyrophenone Intermediates->Bromo via Bromination Hydroxy Hydroxylated Derivatives Bioactive->Hydroxy via Derivatization UVCuring UV-Curable Coatings & Drug Delivery Systems Photoinitiators->UVCuring Application

Diagram 3: Applications of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the established Friedel-Crafts reaction.[4][9]

  • Materials:

    • Benzene (to be used as both solvent and reactant)

    • Isobutyryl chloride

    • Aluminum chloride (AlCl₃, anhydrous)

    • Hydrochloric acid (HCl), dilute solution

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a dropping funnel. Ensure the apparatus is dry.

    • Charge the flask with excess benzene and anhydrous aluminum chloride.

    • Slowly add isobutyryl chloride dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture. The reaction is exothermic; maintain control over the addition rate to prevent overheating.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 88 °C) for 3 hours.

    • After reflux, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (benzene).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Recover the unreacted benzene via distillation. The remaining crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of 2-Bromo-2-methylpropiophenone (α-Bromination)

This is a representative protocol for the α-bromination of an acetophenone derivative, adapted for this compound.[5][10]

  • Materials:

    • This compound

    • Pyridine hydrobromide perbromide (PHPB)

    • Glacial acetic acid (solvent)

    • 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In the 50 mL round-bottom flask, combine this compound (e.g., 5.0 mmol) and glacial acetic acid (20 mL).

    • Add pyridine hydrobromide perbromide (e.g., 5.5 mmol, 1.1 equivalents) to the solution.

    • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

    • Heat the reaction mixture with stirring to 90 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water to remove residual acetic acid and pyridine salts.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 2-bromo-2-methylpropiophenone.

References

Application of Isobutyrophenone in Fragrance Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone (CAS No. 611-70-1) is an aromatic ketone with a multifaceted olfactory profile that has garnered interest within the fragrance industry. Characterized primarily by a sweet, floral bouquet, it also presents intriguing green undertones.[1][2] This document provides detailed application notes and protocols for the evaluation and utilization of this compound in fragrance manufacturing. It is imperative to note that while several sources indicate its use as a fragrance ingredient, this compound is not currently listed as a FEMA GRAS (Flavor and Extract Manufacturers Association, Generally Recognized as Safe) substance for flavoring, a status that often overlaps with fragrance ingredient safety assessments.[2] Furthermore, some industry resources explicitly state it is "not for fragrance use," a contradiction that necessitates careful consideration and robust safety and regulatory evaluation prior to commercial application.[3]

Physicochemical and Olfactory Properties

A comprehensive understanding of this compound's properties is essential for its effective application in fragrance formulations.

PropertyValueSource
Chemical Name 2-Methyl-1-phenyl-1-propanone[1]
Synonyms Isopropyl Phenyl Ketone, Isobutyrylbenzene[2]
CAS Number 611-70-1[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Sweet, floral, with green nuances[1][2]
Boiling Point 217-220 °C[3][5]
Flash Point 84.44 °C (184.00 °F)[3]
Solubility Soluble in alcohol; sparingly soluble in water[1]

Application in Fragrance Compositions

This compound's unique scent profile allows for its versatile application in various fragrance accords, particularly in floral, green, and fresh compositions. It can be utilized to impart a natural and vibrant lift to fragrance formulations. Due to its chemical structure as a ketone, it may also serve as a fixative, enhancing the longevity of more volatile fragrance components.

Logical Relationships of this compound's Scent Characteristics

scent_profile This compound This compound Sweet Sweet This compound->Sweet Floral Floral This compound->Floral Green Green This compound->Green Sweet->Floral Fruity Fruity Nuances Floral->Fruity Fresh Fresh Green->Fresh

Caption: Logical relationships of this compound's scent characteristics.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound by a Trained Panel

Objective: To qualitatively and quantitatively characterize the odor profile of this compound.

Materials:

  • This compound (98%+ purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Pipettes

  • Fragrance test strips

  • A panel of 8-12 trained sensory assessors

  • Odor-free evaluation booths

Procedure:

  • Sample Preparation: Prepare a 10% (w/w) solution of this compound in ethanol.

  • Panelist Training: Prior to evaluation, refresh the panelists' knowledge of standard fragrance descriptors, particularly those related to floral, green, and sweet notes.

  • Evaluation:

    • Dip fragrance test strips into the this compound solution, ensuring a consistent depth and duration of immersion.

    • Present the scented strips to the panelists in the evaluation booths.

    • Instruct panelists to evaluate the odor at three time points:

      • Top note (initial impression): Immediately after dipping.

      • Heart note (30 minutes): After 30 minutes of air exposure.

      • Base note (2 hours): After 2 hours of air exposure.

    • Panelists should record the perceived odor descriptors and rate the intensity of each descriptor on a scale of 1 (very weak) to 9 (very strong).

  • Data Analysis: Compile the data from all panelists. Calculate the mean intensity for each descriptor at each time point.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key odor-active compounds and their sensory attributes in a fragrance formulation containing this compound.

Materials and Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

  • Helium carrier gas

  • Appropriate GC column (e.g., HP-5MS)

  • Fragrance formulation containing this compound

  • Trained human assessor for olfactometry

Procedure:

  • Sample Preparation: Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.

  • GC-MS/O Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

    • Carrier Gas Flow: 1.0 mL/min

    • Split Ratio: 1:1 (to MS and olfactometry port)

  • Analysis:

    • Inject the sample into the GC.

    • The assessor at the olfactometry port will sniff the effluent and record the time, duration, and a description of each perceived odor.

    • Simultaneously, the MS will acquire data for compound identification.

  • Data Correlation: Correlate the retention times of the perceived odors with the peaks in the chromatogram to identify the compounds responsible for specific scents.

Protocol 3: Stability Testing of a Fragrance Formulation Containing this compound

Objective: To evaluate the stability of a fragrance formulation containing this compound under accelerated aging conditions.

Materials:

  • Finished fragrance formulation (e.g., an eau de toilette) containing this compound

  • Glass bottles with airtight seals

  • Ovens or environmental chambers

  • pH meter

  • Gas chromatograph (GC)

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the fragrance formulation in the glass bottles.

  • Storage Conditions:

    • Store a control sample at room temperature (20-25°C) in the dark.

    • Place test samples in an oven at an elevated temperature (e.g., 40°C).

  • Evaluation: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a test sample and the control for analysis.

    • Visual and Olfactory Assessment: Compare the color, clarity, and odor of the aged sample to the control.

    • pH Measurement: Measure and record the pH of both samples.

    • GC Analysis: Analyze both samples by GC to quantify the concentration of this compound and other key fragrance ingredients to assess for any degradation.

  • Data Analysis: Compare the results of the aged samples to the control to determine the stability of the formulation over time.

Signaling Pathway and Experimental Workflow Diagrams

Olfactory Signal Transduction Pathway

olfactory_pathway Odorant Odorant (this compound) OR Olfactory Receptor Odorant->OR G_olf G-protein (G olf) OR->G_olf AC Adenylyl Cyclase III G_olf->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: A simplified diagram of the olfactory signal transduction pathway.

Fragrance Development Workflow

fragrance_workflow Concept Concept & Brief Formulation Formulation with this compound Concept->Formulation Evaluation Sensory & GC-O Evaluation Formulation->Evaluation Stability Stability & Safety Testing Evaluation->Stability Modification Modification & Refinement Evaluation->Modification Final_Product Final Fragrance Product Stability->Final_Product Modification->Formulation

Caption: A typical workflow for developing a fragrance with this compound.

Safety and Regulatory Considerations

This compound is listed as an irritant to the skin and eyes.[4] As with all fragrance ingredients, a thorough safety assessment should be conducted before use in consumer products. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for the closely related butyrophenone, which can serve as a valuable reference.[6] However, specific toxicological data for this compound should be sought. The absence of a FEMA GRAS designation indicates that it has not been evaluated for safety as a flavoring agent, and this should be a key consideration in its potential use in fragrances, especially in products that may lead to incidental ingestion.

Conclusion

This compound presents an interesting olfactory profile for fragrance creation, offering sweet, floral, and green notes. The protocols outlined in this document provide a framework for its systematic evaluation and application. However, the conflicting information regarding its use in fragrances and the lack of a FEMA GRAS status underscore the critical need for comprehensive safety and regulatory assessments before its inclusion in any commercial fragrance product. Researchers and developers are advised to proceed with caution and conduct thorough due diligence.

References

Application Notes and Protocols: Experimental Protocol for the Friedel-Crafts Acylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of benzene to synthesize acetophenone. The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the preparation of aryl ketones. This protocol outlines the reaction mechanism, necessary reagents and equipment, a step-by-step procedure, and safety precautions. Quantitative data is presented in a structured table, and a comprehensive workflow diagram is included for clarity.

Introduction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][2] Typically, this reaction is carried out by treating an aromatic compound, such as benzene, with an acylating agent, like an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[1][3] Anhydrous aluminum chloride (AlCl₃) is the most commonly used catalyst.[1][3]

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[1][4][5] This electrophile is attacked by the π-electrons of the benzene ring, leading to the formation of a sigma complex (arenium ion).[1][4] Subsequent deprotonation of the arenium ion restores the aromaticity of the ring and yields the final aryl ketone product.[1] A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group deactivates the aromatic ring, preventing further acylation reactions.[6][7]

Reaction Mechanism

The mechanism for the Friedel-Crafts acylation of benzene with acetyl chloride can be summarized in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly electrophilic acylium ion.[1][5]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1][8]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst.[7][8]

  • Complex Formation and Work-up: The product, acetophenone, is a Lewis base and forms a complex with the aluminum chloride catalyst.[4] This complex is then hydrolyzed by the addition of water and acid during the work-up to release the final product.[1][4]

Experimental Protocol

This protocol details the synthesis of acetophenone from benzene and acetyl chloride.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
BenzeneC₆H₆78.1120 mL0.225
Acetyl ChlorideCH₃COCl78.5010 mL0.140
Anhydrous Aluminum ChlorideAlCl₃133.3420 g0.150
Dichloromethane (solvent)CH₂Cl₂84.9350 mL-
Concentrated Hydrochloric AcidHCl36.4630 mL-
5% Sodium Hydroxide SolutionNaOH40.00As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
IceH₂O18.02~50 g-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Calcium chloride drying tube

Procedure:

  • Reaction Setup:

    • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture by placing a calcium chloride drying tube on top of the condenser.[6]

    • In a fume hood, add 20 g (0.150 mol) of anhydrous aluminum chloride to the flask, followed by 50 mL of dichloromethane.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Reagents:

    • Dissolve 10 mL (0.140 mol) of acetyl chloride in 20 mL of dichloromethane and place this solution in the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition of acetyl chloride is complete, add 20 mL (0.225 mol) of benzene dropwise from the dropping funnel over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction:

    • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C for dichloromethane) using a heating mantle and continue stirring for 1 hour. Hydrogen chloride gas will be evolved during the reaction.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • In a separate beaker, prepare a mixture of 50 g of crushed ice and 30 mL of concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring to decompose the aluminum chloride complex.[6] This step should be performed in a fume hood due to the evolution of HCl gas.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer (bottom layer, as dichloromethane is denser than water).

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium hydroxide solution, and finally with 50 mL of water.[6]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Remove the dichloromethane solvent by simple distillation.

    • Purify the crude acetophenone by vacuum distillation. Collect the fraction boiling at approximately 202 °C at atmospheric pressure or a lower temperature under reduced pressure.

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl chloride and aluminum chloride are corrosive and react violently with water.[10] Handle them with extreme care in a fume hood, avoiding contact with skin and inhalation of vapors.

  • The reaction is exothermic and produces hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.

  • Always add the reaction mixture to the ice/acid mixture slowly during the work-up to control the exothermic decomposition of the aluminum chloride complex.

Workflow Diagram

Friedel_Crafts_Acylation_Workflow start Start setup Reaction Setup: - Dry Glassware - Add AlCl₃ and CH₂Cl₂ - Cool to 0-5°C start->setup reagent_add Reagent Addition: 1. Acetyl Chloride (dropwise) 2. Benzene (dropwise) (Maintain 0-10°C) setup->reagent_add reaction Reaction: - Warm to RT - Reflux for 1 hour reagent_add->reaction workup Work-up: - Quench with Ice/HCl - Separate Layers - Wash with H₂O, NaOH, H₂O reaction->workup drying Drying: - Dry with MgSO₄ - Filter workup->drying purification Purification: - Remove Solvent (Distillation) - Vacuum Distillation of Product drying->purification end Acetophenone (Product) purification->end

Caption: Experimental workflow for the Friedel-Crafts acylation of benzene.

Expected Results

The Friedel-Crafts acylation of benzene with acetyl chloride typically affords acetophenone in good to excellent yields, often in the range of 70-90%, depending on the purity of the reagents and the careful control of reaction conditions. The final product should be a colorless to pale yellow liquid with a characteristic sweet, floral odor. The purity of the synthesized acetophenone can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

References

Troubleshooting & Optimization

Technical Support Center: Isobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of isobutyrophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene with isobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is effective for attaching the isobutyryl group to the benzene ring.

Q2: What are the main challenges associated with the traditional Friedel-Crafts acylation method for this compound synthesis?

The primary challenges include:

  • Stoichiometric Catalyst Requirement: The product, this compound, forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), necessitating the use of stoichiometric or even excess amounts of the catalyst.[3]

  • Moisture Sensitivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can deactivate them and significantly reduce the reaction yield.[4] Therefore, anhydrous conditions are crucial.

  • Work-up and Waste Generation: The quenching and work-up process to decompose the catalyst-product complex can be cumbersome and generates a significant amount of acidic aqueous waste, posing environmental concerns.[5]

  • Corrosivity: The reagents and catalyst used are corrosive, which requires specific handling and equipment considerations.[5]

Q3: Are there greener alternatives to the traditional Friedel-Crafts acylation?

Yes, several greener alternatives are being explored to address the drawbacks of the conventional method. These include:

  • Catalytic Friedel-Crafts Acylation: Using more active and recyclable catalysts, such as certain zeolites or metal triflates, can allow for catalytic instead of stoichiometric amounts of Lewis acids.

  • Vapor-Phase Cross-Decarboxylation: This method involves the reaction of a carboxylic acid (like benzoic acid) with isobutyric acid at high temperatures over a solid catalyst, avoiding the use of corrosive Lewis acids.[6]

  • Use of Greener Solvents: Replacing traditional solvents with more environmentally friendly options like propylene carbonate is an area of active research.[7]

  • Iron-Catalyzed Reactions: Iron-based catalysts are being investigated as less toxic and more abundant alternatives to traditional Lewis acids.[8]

Q4: What are the typical yields for this compound synthesis?

Yields can vary significantly depending on the reaction conditions and scale.

  • A lab-scale Friedel-Crafts acylation using excess benzene as a solvent at reflux (88°C) for 3 hours has been reported to yield 44-66%.[1][9]

  • With optimized conditions, such as controlled temperature and addition of reagents, yields as high as 87% to 95% have been reported in patent literature.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of the Lewis acid or a previously opened one that has been stored in a desiccator.
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[3] A stoichiometric amount (at least one equivalent with respect to the isobutyryl chloride) or a slight excess of the catalyst is often required.
Poor Quality Reagents Use high-purity, anhydrous benzene and freshly distilled isobutyryl chloride. Impurities in the starting materials can inhibit the reaction or lead to side products.
Sub-optimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. A common procedure involves heating the reaction mixture under reflux.[1][10] However, excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time.
Deactivated Aromatic Ring (if using substituted benzenes) The Friedel-Crafts acylation is an electrophilic aromatic substitution and is less effective on aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN).[4] This is generally not an issue when starting with benzene.
Problem 2: Formation of Significant Side Products
Possible Cause Recommended Solution
Polyacylation While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the deactivating acyl group generally prevents further reaction.[10] Using a less reactive catalyst or lower temperatures may mitigate this if it is observed.
Rearrangement of Acylium Ion The acylium ion formed during the reaction is generally stable and does not undergo rearrangement.[11] However, at higher temperatures, side reactions leading to other products could be possible. Maintaining a controlled temperature is key.
Reaction with Solvent If a solvent other than benzene is used, it must be inert to Friedel-Crafts conditions. Chlorinated solvents like dichloromethane are common, but they must be anhydrous.
Problem 3: Difficulties in Product Purification
Possible Cause Recommended Solution
Incomplete Quenching Ensure the reaction is completely quenched by slowly and carefully adding the reaction mixture to ice water. This hydrolyzes the aluminum chloride and breaks up the product-catalyst complex.
Emulsion Formation during Work-up Emulsions can form during the aqueous work-up. Adding a saturated solution of NaCl (brine) can help break the emulsion.
Co-eluting Impurities If purification is done by column chromatography, closely related impurities may co-elute with the product. Optimize the solvent system for chromatography to achieve better separation. Distillation is also a common and effective method for purifying this compound.[1]
Residual Starting Material If the reaction has not gone to completion, unreacted benzene and isobutyryl chloride will be present. Excess benzene can often be removed by distillation.[1]

Data Presentation

Table 1: Reported Yields of this compound under Various Conditions

Method Reactants Catalyst/Conditions Yield (%) Reference
Friedel-Crafts AcylationBenzene, Isobutyryl ChlorideAlCl₃, Reflux in excess benzene (88°C), 3h44-66[1][9]
Friedel-Crafts AcylationBenzene, Isobutyryl ChlorideAlCl₃, 5°C95[1]
Friedel-Crafts AcylationBenzene, Isobutyryl ChlorideAlCl₃ (Alchlor)87[5]
Vapor-Phase ReactionIsobutyric Acid, Methyl BenzoateSiO₂, Al₂O₃ or ZnO supported rare earth oxideNot specified[5]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Benzene to Synthesize this compound

This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts acylation.

Materials:

  • Benzene (anhydrous)

  • Isobutyryl chloride (freshly distilled)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, optional solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride or by maintaining a positive pressure of an inert gas (e.g., nitrogen).

  • Addition of Reactants: To the flask, add anhydrous benzene (which can act as both reactant and solvent) and anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride dropwise from the dropping funnel to the stirred mixture. Control the rate of addition to maintain the desired reaction temperature (e.g., below 10°C for controlled addition, or as specified by a particular protocol).

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a specified period (e.g., 1-3 hours).[1][10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice, or a mixture of ice and concentrated hydrochloric acid, with vigorous stirring. This will hydrolyze the aluminum chloride and decompose the product-catalyst complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Visualizations

experimental_workflow setup Reaction Setup (Anhydrous Conditions) reagents Add Benzene and AlCl₃ (Cool in Ice Bath) setup->reagents addition Slowly Add Isobutyryl Chloride reagents->addition reaction Reaction (Stir/Reflux) addition->reaction quench Quench (Pour onto Ice) reaction->quench workup Aqueous Work-up (Separation & Washes) quench->workup dry Dry Organic Layer workup->dry evaporation Solvent Removal dry->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

troubleshooting_low_yield start Low or No Yield q1 Are anhydrous conditions maintained? start->q1 s1_yes Proceed to next check q1->s1_yes Yes s1_no Dry glassware and use anhydrous reagents q1->s1_no No q2 Is catalyst loading stoichiometric? s1_yes->q2 s2_yes Proceed to next check q2->s2_yes Yes s2_no Increase catalyst to at least 1 equivalent q2->s2_no No q3 Is reaction temperature and time optimized? s2_yes->q3 s3_yes Consider reagent quality q3->s3_yes Yes s3_no Monitor reaction by TLC/GC and adjust conditions q3->s3_no No reagent_quality Use high-purity starting materials s3_yes->reagent_quality

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Friedel-Crafts Synthesis of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of isobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions in the Friedel-Crafts synthesis of this compound?

A1: The Friedel-Crafts acylation is generally a high-yield reaction with fewer side reactions compared to its counterpart, Friedel-Crafts alkylation. The principal expected side reactions include:

  • Polyacylation: While the this compound product is deactivated towards further electrophilic substitution, under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess catalyst), a second acylation can occur to form diisobutyroylbenzene isomers. However, this is generally not a major concern under standard protocols.[1][2]

  • Reaction with Impurities: Impurities in the starting materials (benzene, isobutyryl chloride, or catalyst) can lead to the formation of undesired byproducts. For instance, moisture can deactivate the Lewis acid catalyst.[3]

  • Formation of Isomers: While the primary product is this compound, trace amounts of positional isomers could potentially form depending on the reaction conditions and the purity of the starting materials.

Q2: Is rearrangement of the isobutyryl group to a tert-butyl group a concern during this synthesis?

A2: No, rearrangement of the isobutyryl group is not a significant concern in Friedel-Crafts acylation. The acylium ion intermediate is stabilized by resonance and does not tend to undergo the carbocation rearrangements that are characteristic of Friedel-Crafts alkylation.[2][4][5] This is a key advantage of using acylation to introduce branched alkyl chains (via subsequent reduction of the ketone).

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary depending on the specific experimental conditions. Reported yields in the literature for the synthesis of this compound from isobutyryl chloride and benzene are in the range of 44% to 95%.[6] A comparative study using a solar reflector for heating reported a 66% yield.[6]

Troubleshooting Guides

Low Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and freshly opened or properly stored. Moisture will deactivate the catalyst.[3] Use a stoichiometric amount of the catalyst, as it forms a complex with the product.[3]
Suboptimal Reaction Temperature The reaction may require heating to proceed at an optimal rate. Conversely, excessively high temperatures can promote side reactions and decomposition. Monitor the reaction temperature closely and optimize as needed.[3]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.
Poor Quality of Reagents Use pure, anhydrous benzene and freshly distilled isobutyryl chloride. Impurities can inhibit the reaction or lead to byproduct formation.[3]
Inefficient Quenching and Work-up Ensure the reaction mixture is properly quenched (e.g., with ice and HCl) to break up the ketone-catalyst complex. Optimize extraction procedures to minimize product loss.
Presence of Impurities in the Final Product
Observed Issue Possible Cause Troubleshooting and Resolution
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature as guided by reaction monitoring. Ensure the correct stoichiometry of reactants and catalyst.
Diacylated Byproducts Reaction conditions are too harsh.Use milder reaction conditions (e.g., lower temperature). Avoid using a large excess of the acylating agent or catalyst.[1]
Unexpected Peaks in GC-MS or NMR Contamination from glassware or solvents. Side reactions due to impurities in starting materials.Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents and reagents. Characterize unexpected byproducts using spectroscopic methods to understand their origin.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Benzene (anhydrous)

  • Isobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent if not using excess benzene)

  • Ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In a fume hood, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous benzene (which can act as both reactant and solvent).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60-80°C) for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane or benzene.

  • Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation cluster_workup Step 4: Work-up Isobutyryl_Chloride Isobutyryl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Isobutyryl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion_Complex->Sigma_Complex + Benzene Benzene Benzene Isobutyrophenone_Complex This compound-AlCl₃ Complex Sigma_Complex->Isobutyrophenone_Complex - H⁺ (regenerates AlCl₃ + HCl) This compound This compound (Product) Isobutyrophenone_Complex->this compound + H₂O

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity & Stoichiometry Low_Yield->Check_Catalyst Yes Impurities Impurities Detected? Low_Yield->Impurities No Check_Reagents Check Reagent Purity & Anhydrous Conditions Check_Catalyst->Check_Reagents Optimize_Conditions Optimize Temperature & Reaction Time Check_Reagents->Optimize_Conditions Optimize_Conditions->Low_Yield Analyze_Impurities Analyze Impurities (GC-MS, NMR) Impurities->Analyze_Impurities Yes Success Successful Synthesis Impurities->Success No Adjust_Conditions Adjust Reaction Conditions (e.g., milder) Analyze_Impurities->Adjust_Conditions Purification Optimize Purification (Distillation, Chromatography) Adjust_Conditions->Purification Purification->Success

Caption: Troubleshooting Workflow for this compound Synthesis.

References

Technical Support Center: Purification of Isobutyrophenone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isobutyrophenone by distillation.

Experimental Protocols

Methodology: Vacuum Fractional Distillation of this compound

This protocol outlines the purification of this compound from a crude reaction mixture, typically following a Friedel-Crafts acylation synthesis. Vacuum distillation is employed to reduce the boiling point of this compound, thereby preventing potential thermal degradation.

Apparatus Setup:

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects that could lead to implosion under vacuum.

  • Assembly: Assemble a fractional distillation apparatus. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.

  • Fractionating Column: Use a Vigreux or packed column to enhance separation efficiency, especially if close-boiling impurities are suspected.

  • Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Stirring: Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling stones are ineffective under vacuum.

  • Vacuum Connection: Connect the distillation apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors. A manometer should be included to monitor the pressure.

Procedure:

  • Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Initiating Vacuum: Turn on the vacuum source and allow the pressure to stabilize. A hissing sound indicates a leak in the system which must be addressed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Distillation: The mixture will begin to boil at a reduced temperature. Observe the condensation ring rising slowly up the fractionating column.

  • Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. It is advisable to collect an initial forerun fraction, which may contain more volatile impurities.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point at a constant pressure indicates the collection of a pure fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Boiling Point (Atmospheric Pressure) 217-220 °C[1][2][3][4]
Boiling Point (Reduced Pressure) 110-111 °C @ 10 mmHg[3]
Density 0.988 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.517[2][3]
Vapor Pressure 1 mmHg @ 50 °C[2][5]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Distillation cluster_prep Preparation cluster_distillation Distillation cluster_post Post-Distillation start Start inspect_glassware Inspect Glassware for Defects start->inspect_glassware assemble_apparatus Assemble Vacuum Fractional Distillation Apparatus inspect_glassware->assemble_apparatus charge_flask Charge Flask with Crude this compound assemble_apparatus->charge_flask start_vacuum Initiate and Stabilize Vacuum charge_flask->start_vacuum begin_heating Gently Heat the Flask start_vacuum->begin_heating collect_fractions Collect Distillate Fractions begin_heating->collect_fractions monitor_process Monitor Temperature and Pressure collect_fractions->monitor_process shutdown Cool Down and Shutdown monitor_process->shutdown analyze_purity Analyze Purity of Fractions (GC-MS, NMR) shutdown->analyze_purity end End analyze_purity->end

Caption: Experimental workflow for the purification of this compound by vacuum fractional distillation.

Troubleshooting Guides

Question: My crude this compound is yellow to brown. Will distillation remove the color?

Answer: Yes, distillation is generally effective at removing colored, non-volatile impurities. The yellow or brown discoloration in crude this compound is often due to polymeric materials or other high-molecular-weight byproducts formed during the synthesis. These impurities are typically non-volatile and will remain in the distillation flask, allowing you to collect a colorless to pale yellow distillate.[1]

Question: I am observing significant bumping in the distillation flask, even with a stir bar. What can I do?

Answer: Violent bumping under vacuum can occur if the heating is too rapid or uneven.

  • Reduce Heating Rate: Lower the setting on your heating mantle to provide more gradual heating.

  • Ensure Efficient Stirring: Make sure the stir bar is spinning at a sufficient speed to create a vortex, which helps to break up large bubbles.

  • Use a Claisen Adapter: A Claisen adapter provides an extra neck on the distillation flask, which can help to contain any liquid that bumps up, preventing it from contaminating the distillate.

  • Check for Leaks: A leak in the vacuum system can cause fluctuations in pressure, leading to bumping. Ensure all joints are properly sealed.

Question: The boiling point of my this compound is not stable during distillation, even though the pressure is constant. What does this indicate?

Answer: A fluctuating boiling point at a constant pressure suggests that your product is not pure and that you are distilling a mixture of compounds. This could be due to the presence of unreacted starting materials or side products from the synthesis. It is important to collect different fractions during the distillation. The fraction that distills at a constant temperature will be the purest. The purity of each fraction should be checked by analytical methods such as GC-MS or NMR spectroscopy.[6][7]

Question: After distillation, my this compound is still impure. I suspect the presence of an impurity with a very similar boiling point. How can I address this?

Answer: This is a common issue, especially if the synthesis produced isomeric ketones. For instance, propiophenone has a boiling point very close to this compound, making separation by conventional distillation challenging.

  • High-Efficiency Fractionating Column: Use a longer or more efficient fractionating column (e.g., a packed column) to increase the number of theoretical plates and improve separation.

  • Extractive Distillation: In some cases, adding a high-boiling solvent (an entrainer) can alter the relative volatilities of the components, allowing for better separation. However, this adds a subsequent step to remove the entrainer.

  • Alternative Purification Methods: If distillation is ineffective, consider other purification techniques such as column chromatography or recrystallization (if the product is a solid at low temperatures or can be derivatized to a solid).

troubleshooting_workflow Troubleshooting Workflow for this compound Distillation cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation problem Identify Distillation Issue (e.g., Impure Product, Low Yield, Bumping) check_params Check Distillation Parameters (Temperature, Pressure, Stirring) problem->check_params analyze_crude Analyze Crude Material (GC-MS, NMR) for Impurities problem->analyze_crude check_setup Inspect Apparatus for Leaks or Inefficiencies problem->check_setup adjust_params Adjust Heating Rate or Vacuum check_params->adjust_params improve_separation Use High-Efficiency Column analyze_crude->improve_separation check_setup->adjust_params adjust_params->problem Re-evaluate improve_separation->problem Re-evaluate alt_purification Consider Alternative Purification (Chromatography, Recrystallization) improve_separation->alt_purification alt_purification->problem Re-evaluate

Caption: A logical workflow for troubleshooting common issues encountered during the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound synthesized by Friedel-Crafts acylation?

A1: Common impurities from a Friedel-Crafts acylation include:

  • Unreacted Starting Materials: Benzene (if used as a solvent) and isobutyryl chloride or isobutyric anhydride.[8]

  • Di-acylated Products: The introduction of an acyl group deactivates the aromatic ring, making further acylation less likely, but it can still occur under certain conditions.

  • Aluminum Chloride Complex: The ketone product can form a complex with the aluminum chloride catalyst, which needs to be hydrolyzed during the workup. Incomplete hydrolysis can lead to impurities.

Q2: Is it necessary to use a vacuum for the distillation of this compound?

A2: While this compound can be distilled at atmospheric pressure (boiling point ~217-220 °C), using a vacuum is highly recommended.[1][2][3][4] The high temperature required for atmospheric distillation can potentially lead to thermal decomposition or the formation of byproducts, reducing the yield and purity of the final product. Vacuum distillation allows the process to be carried out at a significantly lower temperature, minimizing these risks.[9][10]

Q3: How can I confirm the purity of my distilled this compound?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities by comparing the obtained spectrum with a reference.[5][6][7][12]

  • Refractive Index: Measuring the refractive index of your purified sample and comparing it to the literature value can provide a quick indication of purity.[1][2][3]

Q4: What safety precautions should I take during the vacuum distillation of this compound?

A4: Safety is paramount during vacuum distillation:

  • Implosion Hazard: Always inspect glassware for any defects before use. A flawed piece of glassware can implode under vacuum. It is advisable to use a blast shield.

  • Properly Secured Apparatus: Ensure that all components of the distillation apparatus are securely clamped.

  • Cold Trap: Use a cold trap (e.g., with dry ice and acetone) to prevent volatile organic compounds from entering and damaging the vacuum pump.

  • Controlled Shutdown: Always allow the apparatus to cool to room temperature before reintroducing air to the system to avoid thermal shock to the glassware and potential oxidation of the product.

References

Technical Support Center: Troubleshooting Low Conversion in Isobutyrophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isobutyrophenone, a key intermediate in various chemical processes.[1] Whether you are employing Friedel-Crafts acylation, a Grignard reaction, or other synthetic routes, this guide will help you identify and resolve issues leading to low product conversion.

Troubleshooting Guide: Low Conversion

This section addresses the most common issues leading to low yields of this compound in a direct question-and-answer format.

Question 1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the most common causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation to produce this compound are frequently due to several factors ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Factor Potential Issue Recommended Solution
Reagents Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.[2][3]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Handle the Lewis acid in a dry atmosphere (e.g., under nitrogen or argon).[4]
Poor Reagent Quality: Impurities in benzene, isobutyryl chloride, or the Lewis acid can interfere with the reaction.[2]Use freshly distilled benzene and isobutyryl chloride. Consider using a new, unopened container of the Lewis acid catalyst.[5]
Catalyst Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product forms a complex with the catalyst, rendering it inactive.[3]Use at least one equivalent of the Lewis acid relative to the isobutyryl chloride. A slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial.[3][4]
Catalyst Inactivity: Prolonged exposure to air can lead to catalyst deactivation.Purchase a new bottle of catalyst if the current one has been open for an extended period.[3]
Reaction Conditions Sub-optimal Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to overcome the activation energy, while excessive heat can cause decomposition or side reactions.[2][3]Start with a lower temperature (e.g., 0°C) and gradually increase it if the reaction is not proceeding. Monitor the reaction progress closely. For the synthesis of this compound, refluxing at 88°C for 3 hours has been reported.[6][7]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.Carefully check the stoichiometry of your reactants.
Work-up Improper Quenching: Product can be lost during the work-up phase if not performed correctly.Quench the reaction by slowly pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring to break up the product-catalyst complex.[3]

A logical approach to troubleshooting low yield in a Friedel-Crafts acylation is outlined in the diagram below.

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation check_reagents 1. Check Reagents & Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok fix_reagents Use Anhydrous Solvents Fresh Reagents & Catalyst Flame-Dry Glassware reagents_ok->fix_reagents No check_stoichiometry 2. Verify Stoichiometry reagents_ok->check_stoichiometry Yes fix_reagents->check_reagents stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok fix_stoichiometry Adjust Reactant Ratios (Use >= 1 eq. Lewis Acid) stoichiometry_ok->fix_stoichiometry No optimize_temp 3. Optimize Temperature stoichiometry_ok->optimize_temp Yes fix_stoichiometry->check_stoichiometry temp_ok Yield Improved? optimize_temp->temp_ok adjust_temp Systematically Vary Temperature (e.g., 0°C to Reflux) Monitor with TLC/GC temp_ok->adjust_temp No check_workup 4. Review Work-up Procedure temp_ok->check_workup Yes end Yield Improved temp_ok->end Yes adjust_temp->optimize_temp workup_ok Work-up Correct? check_workup->workup_ok fix_workup Ensure Proper Quenching (Ice/HCl) workup_ok->fix_workup No workup_ok->end Yes end_fail Consult Further Literature workup_ok->end_fail Still Low Yield fix_workup->check_workup

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Question 2: My Grignard reaction to synthesize this compound is giving a low yield. What are the likely causes?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions. Low yields in the synthesis of this compound via a Grignard reagent (e.g., isopropyl magnesium bromide reacting with benzonitrile) can often be traced back to a few key areas.

Potential Causes and Solutions:

Factor Potential Issue Recommended Solution
Grignard Reagent Formation Moisture or Oxygen: Grignard reagents react readily with water, alcohols, and oxygen.Ensure all glassware is rigorously dried. Use anhydrous ether or THF as the solvent. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[8]
Poor Quality Magnesium: An oxide layer on the magnesium turnings can prevent the reaction from initiating.Use fresh, shiny magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or by crushing the turnings in a dry flask.[9]
Reaction with Substrate Slow Addition: The addition of the Grignard reagent to the benzonitrile is critical.Add the Grignard reagent slowly and dropwise to the benzonitrile solution, especially at the beginning, to control the exothermic reaction.[10]
Side Reactions: The ketone product can react further with the Grignard reagent to form a tertiary alcohol.Use a stoichiometric amount of the Grignard reagent and maintain a low reaction temperature to minimize over-addition.
Work-up Hydrolysis: The intermediate imine must be hydrolyzed to the ketone.After the reaction is complete, carefully hydrolyze the reaction mixture with aqueous acid (e.g., dilute H₂SO₄ or NH₄Cl) to form the final product.

The general workflow for a Grignard reaction to synthesize this compound is depicted below.

Grignard_Workflow cluster_reagent Grignard Reagent Formation cluster_reaction Reaction with Benzonitrile cluster_workup Work-up and Isolation reagent_start Isopropyl Halide + Mg in Anhydrous Ether/THF reagent_product Isopropylmagnesium Halide reagent_start->reagent_product Inert Atmosphere benzonitrile Benzonitrile in Anhydrous Ether/THF imine_intermediate Imine Intermediate reagent_product->imine_intermediate benzonitrile->imine_intermediate Slow Addition of Grignard hydrolysis Aqueous Acid Hydrolysis product This compound imine_intermediate->product hydrolysis->product Extraction & Purification

Caption: General workflow for this compound synthesis via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the reason?

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, multiple products can still form.[2][3] The introduction of the acyl group deactivates the aromatic ring, making a second acylation less likely.[2][3] However, if you are using a highly activated aromatic substrate, polyacylation is a possibility.[3] Also, consider the possibility of regioisomers if your benzene ring is substituted.

Q2: How can I effectively monitor the progress of my this compound synthesis?

Reaction monitoring is crucial for optimizing yield and minimizing side products.[11] Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.[12] For more detailed analysis, in-situ monitoring using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on reactant and product concentrations.[11][13]

Q3: I am struggling to purify my crude this compound. What are some effective purification strategies?

Common impurities in this compound synthesis can include unreacted starting materials, byproducts from side reactions, and residual catalyst.[4] Effective purification is key to obtaining a high-purity final product.

Purification Method Description Best For Removing
Distillation Separation based on differences in boiling points. This compound has a boiling point of approximately 217°C.[6][7]Unreacted starting materials with significantly different boiling points and some lower or higher boiling byproducts.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.A wide range of impurities, especially those with similar boiling points to the product.[14]
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. While this compound is a liquid at room temperature (m.p. 1°C), this may be applicable to solid derivatives.[15][16]Small amounts of impurities from a solid product.
Liquid-Liquid Extraction Separation based on the differential solubility of the product and impurities in two immiscible liquid phases.Water-soluble impurities and byproducts after quenching the reaction.[15]

Q4: Can the choice of solvent affect the yield of my this compound reaction?

Yes, the solvent can play a crucial role.[4] In Friedel-Crafts acylation, the solvent must be able to dissolve the reactants but should not react with the Lewis acid catalyst. Common solvents include dichloromethane (DCM) and carbon disulfide.[4] In some cases, using excess benzene as both the reactant and solvent has been shown to be effective.[6][7] For Grignard reactions, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[8] The choice of solvent can also influence reaction rates and, in some cases, product selectivity.[17]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzene to this compound:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃) and anhydrous benzene. The flask is cooled in an ice bath.

  • Reagent Addition: Isobutyryl chloride is added dropwise to the stirred suspension of AlCl₃ in benzene.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 88°C) for a specified time (e.g., 3 hours), with the progress monitored by TLC or GC.[6][7]

  • Quenching: The reaction mixture is cooled and then slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Work-up and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

General Protocol for Grignard Synthesis of this compound:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of isopropyl bromide in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small amount of the halide solution and may require gentle warming.

  • Reaction with Benzonitrile: In a separate flame-dried flask, a solution of benzonitrile in anhydrous ether or THF is prepared and cooled in an ice bath. The prepared Grignard reagent is added dropwise to the benzonitrile solution with stirring.

  • Hydrolysis: After the addition is complete and the reaction has stirred for a sufficient time, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

References

Optimizing catalyst loading for Isobutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This is a classic and widely used method that involves the reaction of benzene with isobutyryl chloride or isobutyric anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

  • Oxidation of Isobutylbenzene: This method utilizes isobutylbenzene as the starting material and oxidizes it to this compound using an oxidizing agent and a catalyst system, such as cobalt or palladium salts.

  • Vapor-Phase Cross-Decarboxylation: This industrial process involves the reaction of benzoic acid with isobutyric acid at high temperatures over a solid catalyst.[3] However, this method can lead to the formation of byproducts that are difficult to separate.[3]

  • Reaction of Isobutyric Acid and Methyl Benzoate: A catalytic reaction between isobutyric acid and methyl benzoate can also be employed for the synthesis.[2]

Q2: Which catalyst is recommended for the Friedel-Crafts acylation synthesis of this compound?

A2: Anhydrous aluminum chloride (AlCl₃) is the most frequently used and effective Lewis acid catalyst for the Friedel-Crafts acylation to produce this compound.[2] It is crucial to use a stoichiometric amount of AlCl₃ because the product, this compound, can form a complex with the catalyst, rendering it inactive.[4]

Q3: What are the typical reaction conditions for the Friedel-Crafts synthesis of this compound?

A3: Typical reaction conditions involve the slow addition of isobutyryl chloride to a mixture of benzene and anhydrous aluminum chloride at a controlled temperature, often around 5°C.[1] The reaction is then typically stirred for an additional hour without cooling before being worked up by pouring it over ice.[1]

Troubleshooting Guides

Low Product Yield

Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yield in this compound synthesis, particularly via Friedel-Crafts acylation, can stem from several factors. Here's a systematic guide to troubleshooting this issue:

Potential Cause Troubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst, especially AlCl₃, is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified reagents.[4] Consider increasing the catalyst loading if a stoichiometric amount is not being used.[4]
Sub-optimal Reaction Temperature The reaction temperature significantly impacts the yield. For the Friedel-Crafts acylation of benzene with isobutyryl chloride, a low initial temperature (e.g., 5°C) during the addition of the acylating agent is often recommended.[1] Subsequently, allowing the reaction to proceed at room temperature or with gentle heating might be necessary. Optimization of the temperature profile for your specific setup is crucial.
Incomplete Reaction Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time.
Poor Quality of Reagents Ensure the purity of your starting materials (benzene, isobutyryl chloride). Impurities can inhibit the catalyst or lead to side reactions.
Losses During Workup and Purification This compound is a liquid at room temperature.[5] Ensure efficient extraction from the aqueous phase after quenching the reaction. During distillation, careful control of pressure and temperature is necessary to avoid product loss.
Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I improve the selectivity towards this compound?

A: The formation of side products can be a challenge. Here are some common issues and their solutions:

Side Product/Issue Potential Cause and Solution
Polyacylation Products While less common in acylation compared to alkylation, highly reactive starting materials or harsh reaction conditions can lead to the addition of more than one acyl group to the benzene ring. Using a less reactive solvent or controlling the stoichiometry of the reactants can help minimize this.
Formation of Isomers In some synthesis routes, such as vapor-phase cross-decarboxylation, isomers like propiophenone can form, which are very difficult to separate due to close boiling points.[3] For Friedel-Crafts acylation, this is less of a concern.
Unidentified Impurities The presence of impurities in the starting materials or solvents can lead to various side reactions. Always use high-purity reagents and solvents.

Data Presentation

Effect of AlCl₃ Catalyst Loading on this compound Yield (Representative Data)

The following table provides representative data on how varying the molar ratio of the AlCl₃ catalyst to the limiting reagent (isobutyryl chloride) can influence the yield of this compound in a typical Friedel-Crafts acylation. Note: These are illustrative values, and optimal loading should be determined experimentally for your specific conditions.

Molar Ratio (AlCl₃ : Isobutyryl Chloride)Reaction Time (hours)Temperature (°C)Yield (%)
0.8 : 125 -> 2565
1.0 : 125 -> 2585
1.2 : 125 -> 2592
1.5 : 125 -> 2590

Experimental Protocols

Detailed Protocol for Friedel-Crafts Synthesis of this compound

This protocol describes the synthesis of this compound from benzene and isobutyryl chloride using an aluminum chloride catalyst.

Materials:

  • Anhydrous Benzene

  • Isobutyryl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • To the flask, add anhydrous benzene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath to approximately 5°C.

  • Slowly add isobutyryl chloride dropwise from the dropping funnel to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow reagents Prepare Anhydrous Reagents and Glassware reaction_setup Reaction Setup: Benzene + AlCl3 in Flask reagents->reaction_setup cooling Cool to 5°C (Ice Bath) reaction_setup->cooling addition Slow Addition of Isobutyryl Chloride cooling->addition reaction Stir at Room Temperature (1-2h) addition->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with Diethyl Ether workup->extraction washing Wash Organic Layer extraction->washing drying Dry with MgSO4 and Filter washing->drying purification Vacuum Distillation drying->purification product Pure This compound purification->product troubleshooting_low_yield start Low Yield of This compound check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_workup Analyze Workup & Purification start->check_workup catalyst_moisture Moisture Present? check_catalyst->catalyst_moisture catalyst_loading Stoichiometric Amount Used? check_catalyst->catalyst_loading temp_optimal Optimal Temperature Profile? check_conditions->temp_optimal time_sufficient Sufficient Reaction Time? check_conditions->time_sufficient reagent_purity High Purity Reagents Used? check_reagents->reagent_purity extraction_efficient Efficient Extraction? check_workup->extraction_efficient solution1 Use Anhydrous Conditions catalyst_moisture->solution1 Yes solution2 Increase Catalyst Loading catalyst_loading->solution2 No solution3 Optimize Temperature temp_optimal->solution3 No solution4 Extend Reaction Time (Monitor by TLC/GC) time_sufficient->solution4 No solution5 Purify Starting Materials reagent_purity->solution5 No solution6 Optimize Extraction Protocol extraction_efficient->solution6 No

References

Technical Support Center: Isobutyrophenone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a colorless to pale yellow liquid that is considered relatively stable under normal ambient temperatures and pressures when stored in a tightly closed container, protected from light, and in a cool, dry, well-ventilated area.[1][2] However, it is susceptible to degradation under specific stress conditions such as exposure to light, high temperatures, and strong oxidizing agents.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a photoinitiator, which means it absorbs UV light to generate free radicals.[1] This inherent photoreactivity makes it susceptible to photodegradation. Aromatic ketones like this compound can undergo Norrish type I and type II reactions upon photo-irradiation.[5][6][7] Therefore, it is crucial to protect this compound and its solutions from light to prevent degradation.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for this compound are expected to be photochemical. These include:

  • Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl group and the isopropyl group to form a benzoyl radical and an isopropyl radical.

  • Norrish Type II Reaction: Intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. This can then cleave to form acetophenone and propene or cyclize to form a cyclobutanol derivative (Yang cyclization).[6]

Under forced conditions, other degradation pathways may include:

  • Oxidation: The ketone functionality can be susceptible to oxidation, potentially leading to the formation of benzoic acid and other byproducts.

  • Hydrolysis: Under strong acidic or basic conditions, slow hydrolysis may occur.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][8] It should also be protected from light. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results or loss of this compound potency in solution. Photodegradation: Exposure of the solution to ambient or UV light.Prepare and handle all solutions containing this compound under low-light conditions or in amber-colored glassware. Protect solutions from direct sunlight and UV sources.
Thermal Degradation: Storage of the solution at elevated temperatures.Store stock and working solutions at recommended cool temperatures. Avoid prolonged exposure to heat.
Reaction with incompatible solvents or reagents: this compound is incompatible with strong oxidizing agents, bases, and reducing agents.[3]Ensure that all solvents and reagents used in your experiments are compatible with this compound. Avoid highly oxidative or basic/acidic conditions unless part of a controlled degradation study.
Appearance of unexpected peaks in chromatograms. Formation of degradation products: This can occur due to light exposure, temperature instability, or reaction with the matrix.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the unexpected peaks are related to this compound degradation.
Contamination: Impurities from solvents, glassware, or other sources.Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent and matrix to rule out contamination.
Precipitation of this compound from aqueous solutions. Low aqueous solubility: this compound is insoluble in water.[3]This compound is soluble in organic solvents like alcohol, DMSO, and DMF.[2][3] For aqueous-based experiments, prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in the available literature. The following table provides a summary of general stability information and physical properties.

Parameter Value Reference
Chemical Stability Stable under normal temperatures and pressures.[2]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[1]
pKa 18.18 ± 0.50[4]
Boiling Point 217 °C at 760 mmHg[1]
Flash Point 84 °C[1]
Solubility Insoluble in water; Soluble in alcohol.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • Also, expose a solution of this compound to the same conditions.

    • At the end of the period, dissolve the solid sample in a suitable solvent and dilute both samples for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at various time points and analyze.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.[9][10][11]

  • Column Selection: Start with a common reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • A gradient elution is often necessary to separate impurities with a wide range of polarities.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 245 nm). A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute it to an appropriate concentration for analysis.

  • Method Optimization:

    • Inject a mixture of stressed samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal separation between the parent peak and all degradation product peaks.

    • Ensure that all peaks are well-resolved (resolution > 1.5).

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Photodegradation_Pathways This compound This compound ExcitedState Excited State (Singlet/Triplet) This compound->ExcitedState hν (UV light) Norrish_I Norrish Type I (α-Cleavage) ExcitedState->Norrish_I Norrish_II Norrish Type II (γ-H Abstraction) ExcitedState->Norrish_II Benzoyl_Radical Benzoyl Radical Norrish_I->Benzoyl_Radical Isopropyl_Radical Isopropyl Radical Norrish_I->Isopropyl_Radical Biradical 1,4-Biradical Norrish_II->Biradical Acetophenone Acetophenone Biradical->Acetophenone Propene Propene Biradical->Propene Yang_Cyclization Yang Cyclization Product (Cyclobutanol derivative) Biradical->Yang_Cyclization

Caption: Photodegradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Observed Degradation Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solvent Verify Solvent/Reagent Compatibility Start->Check_Solvent Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Check_Solvent->Forced_Degradation Analyze_Samples Analyze Stressed Samples (Stability-Indicating HPLC) Forced_Degradation->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Optimize_Conditions Optimize Experimental Conditions (e.g., protect from light) Identify_Degradants->Optimize_Conditions End Consistent Results Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound degradation.

Stability_Testing_Workflow Start Start Stability Study Method_Dev Develop Stability-Indicating Analytical Method Start->Method_Dev Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Degradation Method_Validation Validate Method (ICH Guidelines) Forced_Degradation->Method_Validation Stability_Samples Place Samples on Stability (Defined Conditions) Method_Validation->Stability_Samples Time_Points Pull Samples at Scheduled Time Points Stability_Samples->Time_Points Analysis Analyze Samples Time_Points->Analysis Data_Evaluation Evaluate Data (Assay, Impurities, Mass Balance) Analysis->Data_Evaluation End Determine Shelf-Life/ Storage Conditions Data_Evaluation->End

Caption: General workflow for a stability testing program.

References

Technical Support Center: Purification of Crude Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude isobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Crude this compound from the Friedel-Crafts acylation of benzene with isobutyryl chloride typically contains the following impurities:

  • Unreacted Starting Materials: Benzene and isobutyryl chloride.

  • Lewis Acid Catalyst Residues: Aluminum chloride (AlCl₃) and its hydrolysis products.

  • Byproducts from Side Reactions: Although Friedel-Crafts acylation is less prone to polysubstitution than alkylation, trace amounts of di-acylated products may form under forcing conditions.[1] The primary challenge is often ensuring the reaction goes to completion rather than preventing over-acylation.[1]

  • Hydrolysis Products: Isobutyric acid can form if isobutyryl chloride reacts with residual water.

Q2: Is polysubstitution a major concern during the synthesis of this compound?

A2: No, polysubstitution is not a major drawback in Friedel-Crafts acylation.[2][3] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation.[1][4] In contrast, Friedel-Crafts alkylation introduces an electron-donating alkyl group, which activates the ring and often leads to polyalkylation.[5]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common methods for purifying crude this compound are:

  • Vacuum Distillation: Effective for separating this compound from non-volatile impurities and unreacted starting materials with significantly different boiling points.

  • Recrystallization: Since this compound has a low melting point, this technique is challenging but can be effective for removing impurities if a suitable solvent system is found. "Oiling out" is a common problem that needs to be addressed.

  • Column Chromatography: A versatile method for separating this compound from impurities with different polarities.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common issues encountered during the purification of this compound and step-by-step experimental protocols.

Vacuum Distillation

Troubleshooting Guide

Issue Possible Cause Solution
Bumping or Violent Boiling Residual low-boiling solvents or uneven heating.Ensure all low-boiling solvents are removed on a rotary evaporator before distillation. Use a magnetic stir bar for even heating.[6]
Poor Separation Inefficient fractionating column or incorrect heating rate.Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux column). Heat the distillation flask slowly and steadily to allow for proper equilibration of vapor and liquid phases.
Product Solidifies in Condenser The condenser water is too cold, causing the this compound (m.p. ~1 °C) to freeze.Use slightly warmer water in the condenser or a slower flow rate to prevent solidification.
Low Recovery Product loss due to hold-up in the apparatus or decomposition at high temperatures.Use an appropriately sized distillation apparatus to minimize surface area. Ensure the vacuum is stable and sufficiently low to reduce the boiling point and prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation of this compound

  • Preparation:

    • Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator.

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. A Claisen adapter is recommended to minimize bumping.[6]

    • Add a magnetic stir bar to the distillation flask.

    • Lightly grease all ground-glass joints to ensure a good seal.[6]

  • Distillation:

    • Transfer the crude this compound to the distillation flask.

    • Begin stirring and apply a vacuum.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual benzene) in a separate receiving flask.

    • As the temperature rises, this compound will begin to distill. Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., ~95-97 °C at 10 mmHg).

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[6]

Quantitative Data (Representative Values)

Note: Specific literature data for the purification of this compound is limited. The following are typical values for the purification of ketones using this method.

Parameter Value
Purity Before Distillation 80-90%
Purity After Distillation >98%
Typical Recovery Yield 70-85%
Recrystallization

Troubleshooting Guide

Issue Possible Cause Solution
"Oiling Out" The melting point of this compound is below the temperature at which the solution becomes saturated.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly. Alternatively, use a solvent system with a lower boiling point.[7]
No Crystal Formation The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again slowly.
Crystals Form Too Quickly The solution was cooled too rapidly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery Too much solvent was used, or the crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Experimental Protocol: Two-Solvent Recrystallization of this compound

A two-solvent system is often effective for compounds that are oils at room temperature. A common system is ethanol (good solvent) and water (poor solvent).

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Heat ethanol to its boiling point and add the minimum amount of hot ethanol to the crude product to dissolve it completely with stirring.[9]

  • Inducing Crystallization:

    • While the ethanol solution is hot, add water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[9]

    • Add a few more drops of hot ethanol to just redissolve the cloudiness, creating a saturated solution at the boiling point.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Quantitative Data (Representative Values)

Parameter Value
Purity Before Recrystallization 80-90%
Purity After Recrystallization >97%
Typical Recovery Yield 50-70%[10][11]
Column Chromatography

Troubleshooting Guide

Issue Possible Cause Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for ketones is a mixture of hexanes and ethyl acetate.[10]
Compound Streaking on the Column The compound is too polar for the solvent system or is interacting strongly with the silica gel.Add a small amount of a more polar solvent to the eluent. For ketones, a small percentage of a slightly more polar solvent like dichloromethane can help.
Compound Crashing Out on the Column The compound is not soluble in the eluent being used to run the column.Load the compound onto the column using a "dry loading" technique. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.[10]
Low Recovery The compound is irreversibly adsorbed onto the silica gel or the fractions were not collected properly.Ensure the silica gel is not too acidic. Monitor the elution carefully using TLC to identify all fractions containing the product.

Experimental Protocol: Column Chromatography of this compound

  • Column Packing:

    • Select an appropriate size column and plug the bottom with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).

    • Carefully add the sample to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting guide.[10]

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • Collect fractions and monitor them by TLC to determine which contain the purified this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data (Representative Values)

Parameter Value
Purity Before Chromatography 80-90%
Purity After Chromatography >99%
Typical Recovery Yield 80-95%[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Benzene + Isobutyryl Chloride reaction Friedel-Crafts Acylation (AlCl3 catalyst) start->reaction crude Crude this compound reaction->crude distillation Vacuum Distillation crude->distillation Method 1 recrystallization Recrystallization crude->recrystallization Method 2 chromatography Column Chromatography crude->chromatography Method 3 pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product gcms GC-MS pure_product->gcms hplc HPLC pure_product->hplc nmr NMR pure_product->nmr

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (e.g., GC-MS) start->check_impurities volatile_impurities High/Low Boiling Point Impurities? check_impurities->volatile_impurities polar_impurities Polarity Difference? volatile_impurities->polar_impurities No distillation Vacuum Distillation volatile_impurities->distillation Yes crystalline_solid Is Product Solid at RT? polar_impurities->crystalline_solid No chromatography Column Chromatography polar_impurities->chromatography Yes crystalline_solid->chromatography No (product is an oil) recrystallization Recrystallization (Challenging) crystalline_solid->recrystallization Yes (with caution) pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Analytical Method Development for Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of Isobutyrophenone. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the analysis of this compound?

A1: The most common and suitable techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), primarily with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are also vital for structural elucidation and characterization.

Q2: What are the typical chromatographic conditions for HPLC analysis of this compound?

A2: A typical starting point for developing an HPLC method for this compound, which is a relatively non-polar aromatic ketone, would be a reversed-phase C18 column. A mobile phase consisting of a mixture of acetonitrile or methanol and water (or a buffer) is commonly used. The specific ratio will depend on the desired retention time and resolution from potential impurities. UV detection is generally performed at a wavelength where the aromatic chromophore exhibits strong absorbance, such as around 245 nm.

Q3: Is derivatization required for the GC-MS analysis of this compound?

A3: No, derivatization is generally not necessary for the analysis of this compound by GC-MS. The compound is sufficiently volatile and thermally stable to be analyzed directly.

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. To develop such a method, forced degradation studies must be performed.[1][2] This involves subjecting this compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then be able to resolve the this compound peak from all the degradation product peaks.

Q5: What are the key validation parameters I need to assess for my analytical method?

A5: According to ICH guidelines, the key validation parameters for an analytical method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Troubleshooting Guides

HPLC Analysis
IssuePossible CausesTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Interaction of the analyte with active sites (silanols) on the column. - Inappropriate mobile phase pH. - Column overload.- Use a column with end-capping or a base-deactivated column. - Adjust the mobile phase pH. For a neutral compound like this compound, pH is less critical for the analyte itself but can affect the column chemistry. - Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. - Use a column oven to maintain a consistent temperature. - Flush the column or replace it if it's old or has been used with harsh conditions.
Extraneous Peaks (Ghost Peaks) - Contamination in the mobile phase, injector, or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Inject a blank (mobile phase) to see if the ghost peak is still present.
Low Sensitivity - Incorrect detection wavelength. - Low sample concentration. - Detector malfunction.- Determine the UV maximum (λmax) of this compound and set the detector to that wavelength. - Concentrate the sample if possible. - Check the detector lamp's energy and ensure it's functioning correctly.
GC-MS Analysis
IssuePossible CausesTroubleshooting Steps
No Peak or Very Small Peak - Leak in the system (injector, column connection). - Incorrect injector temperature (too low). - MS not tuned or detector issue.- Perform a leak check of the GC system. - Ensure the injector temperature is appropriate for the volatility of this compound (e.g., 250 °C). - Tune the mass spectrometer and check the detector voltage.
Broad or Tailing Peaks - Active sites in the injector liner or column. - Column contamination. - Incorrect flow rate.- Use a deactivated injector liner. - Bake out the column at a high temperature (within its limits) or trim the front end of the column. - Optimize the carrier gas flow rate.
Poor Mass Spectral Quality - Air leak in the MS. - High background noise. - Ion source is dirty.- Check for leaks, especially around the column connection to the MS. - Ensure high-purity carrier gas is used. Check for contamination in the GC system. - Clean the ion source according to the manufacturer's instructions.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₂O[5]
Molecular Weight148.20 g/mol [5]
Boiling Point217 °C[6]
Density0.988 g/mL at 25 °C[6]
AppearanceClear colorless to very slightly yellow liquid[6]
Table 2: Representative HPLC Method Validation Data (Hypothetical)
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (%RSD) < 2.0%
Table 3: Representative GC-MS Method Validation Data (Hypothetical)
ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 50 µg/mL
LOD 0.02 µg/mL
LOQ 0.06 µg/mL
Accuracy (% Recovery) 97.9 - 102.5%
Precision (%RSD) < 5.0%

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

1. Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to obtain a theoretical concentration of this compound within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

6. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: GC-MS Method for Identification and Quantification of this compound

1. Objective: To identify and quantify this compound using GC-MS.

2. Materials:

  • This compound reference standard

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-200 m/z

4. Standard and Sample Preparation:

  • Similar to the HPLC protocol, prepare stock and calibration standards in methanol.

  • Prepare the sample by dissolving it in methanol to a suitable concentration.

5. Analysis:

  • Inject the standards and sample.

  • Identify this compound by its retention time and mass spectrum (prominent ions at m/z 105, 77, 43).

  • Quantify using a calibration curve based on the peak area of a characteristic ion (e.g., m/z 105).

Protocol 3: Forced Degradation Study

1. Objective: To assess the stability-indicating nature of an analytical method for this compound.

2. Stress Conditions:

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

3. Procedure:

  • For each condition, prepare a sample of this compound at a known concentration (e.g., 100 µg/mL).

  • After exposure to the stress condition, neutralize the acidic and basic samples.

  • Dilute all samples to the appropriate concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., HPLC).

4. Evaluation:

  • Examine the chromatograms for the appearance of new peaks (degradation products).

  • Ensure the main this compound peak is well-resolved from all degradation peaks.

  • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_validation Method Validation prep_std Prepare Reference Standard Solutions hplc HPLC Analysis prep_std->hplc gcms GC-MS Analysis prep_std->gcms calibration Calibration Curve Generation prep_std->calibration prep_sample Prepare Sample Solution prep_sample->hplc prep_sample->gcms peak_integration Peak Integration & Identification hplc->peak_integration gcms->peak_integration quantification Quantification peak_integration->quantification calibration->quantification validation Validate Method (Accuracy, Precision, Linearity, etc.) quantification->validation troubleshooting_logic start Analytical Issue Encountered check_system Check System Suitability (e.g., peak shape, RT) start->check_system check_mobile_phase Verify Mobile Phase /Carrier Gas check_system->check_mobile_phase Fails resolve Issue Resolved check_system->resolve Passes check_column Inspect Column & Connections check_mobile_phase->check_column OK check_mobile_phase->resolve Problem Found & Fixed check_sample Evaluate Sample Preparation check_column->check_sample OK check_column->resolve Problem Found & Fixed check_sample->resolve Problem Found & Fixed consult Consult Instrument Manual / Specialist check_sample->consult OK

References

Technical Support Center: Overcoming Matrix Effects with Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Isobutyrophenone as an internal standard to mitigate matrix effects in analytical testing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in our analysis?

Q2: How does an internal standard (IS) like this compound help in overcoming matrix effects?

A2: An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant, known concentration to all samples, calibrators, and quality controls.[1] this compound, as a structural analog internal standard, is expected to behave similarly to certain analytes during sample preparation and analysis. It will experience comparable levels of ion suppression or enhancement as the analyte. By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise results.[2][3]

Q3: When is it appropriate to choose a structural analog internal standard like this compound over a stable isotope-labeled (SIL) internal standard?

A3: While SIL internal standards are considered the "gold standard" for their ability to perfectly co-elute and experience identical matrix effects as the analyte, they are not always available or can be cost-prohibitive.[4] A structural analog like this compound is a suitable alternative when it demonstrates similar extraction recovery, chromatographic retention, and ionization response to the analyte. It is crucial to validate its performance thoroughly to ensure it effectively compensates for matrix effects.

Q4: What are the key physicochemical properties of this compound that make it a potential internal standard?

A4: this compound possesses properties that make it a viable internal standard for the analysis of various organic compounds. Its characteristics include:

PropertyValue
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol [1][5][6]
Boiling Point217 °C[5][6][7]
Density0.988 g/mL at 25 °C[5][6][7]
FormLiquid[5][6]
Refractive Indexn20/D 1.517[5][6]

These properties, particularly its boiling point and polarity, make it suitable for use in both GC-MS and LC-MS applications for analytes with similar characteristics.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Recovery of the Analyte and/or this compound

Possible Cause: The selected sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is not optimal for both the analyte and this compound.

Troubleshooting Steps:

  • Method Optimization: Re-evaluate the sample preparation procedure. For liquid-liquid extraction, experiment with different organic solvents and pH adjustments. For solid-phase extraction, test different sorbent types and elution solvents.

  • Recovery Experiment: Perform a recovery experiment to determine the extraction efficiency for both the analyte and this compound. Prepare samples at low, medium, and high concentrations and compare the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Illustrative Data: The following table illustrates how recovery data can be presented.

Concentration LevelAnalyte Recovery (%)This compound Recovery (%)
Low QC85.288.1
Medium QC88.590.3
High QC91.092.5

Logical Workflow for Troubleshooting Poor Recovery:

A Poor or Inconsistent Recovery Observed B Evaluate Sample Preparation Method A->B C Perform Recovery Experiment (Pre- vs. Post-Extraction Spike) B->C D Is Recovery Consistent and >80% for both Analyte and IS? C->D E Method Acceptable D->E Yes F Optimize Extraction - Different Solvent/pH (LLE) - Different Sorbent/Eluent (SPE) D->F No F->B

Caption: Workflow for addressing poor analyte/IS recovery.

Issue 2: The Internal Standard Fails to Compensate for Matrix Effects

Possible Cause: The analyte and this compound are experiencing differential matrix effects. This can occur if they do not co-elute closely or are affected differently by interfering substances in the matrix.

Troubleshooting Steps:

  • Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient profile, temperature, flow rate) to ensure the analyte and this compound elute as close together as possible.

  • Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where significant ion suppression or enhancement occurs. A constant flow of the analyte and internal standard is introduced into the mass spectrometer post-column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of matrix effects.

  • Matrix Factor Calculation: Quantify the matrix effect by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same concentration in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1.

Illustrative Data for Matrix Effect Assessment:

Sample LotAnalyte MFThis compound MFIS-Normalized MF (Analyte MF / IS MF)
10.650.680.96
20.720.750.96
30.580.610.95
40.750.770.97
Mean 0.68 0.70 0.96
%CV 11.2% 10.5% 0.9%

In this example, both the analyte and this compound experience significant ion suppression (MF < 1). However, the low %CV of the IS-Normalized MF indicates that this compound is effectively compensating for the variability in the matrix effect across different sample lots.

Signaling Pathway for IS Correction of Matrix Effects:

cluster_0 Ion Source cluster_1 Mass Spectrometer Analyte Analyte Analyte_Signal Analyte Signal (Suppressed/Enhanced) Analyte->Analyte_Signal IS Internal Standard (this compound) IS_Signal IS Signal (Suppressed/Enhanced) IS->IS_Signal Matrix Matrix Components Matrix->Analyte_Signal Interference Matrix->IS_Signal Interference Quantification Quantification (Analyte Signal / IS Signal) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: How an internal standard corrects for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of an Analyte in Human Urine using this compound as Internal Standard

This protocol is a representative example and may require optimization for your specific analyte.

1. Materials:

  • Human urine samples

  • This compound (IS) stock solution (1 mg/mL in methanol)

  • Working IS solution (10 µg/mL in methanol)

  • Analyte stock and working solutions

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Procedure:

  • Thaw frozen urine samples to room temperature and vortex to mix.

  • To a 2 mL microcentrifuge tube, add 500 µL of urine.

  • Add 10 µL of the 10 µg/mL this compound working solution to each tube.

  • Add 10 µL of the appropriate analyte working solution for calibration standards and quality controls. For unknown samples, add 10 µL of methanol.

  • Vortex briefly.

  • Acidify the samples by adding 50 µL of 1 M HCl.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the tubes tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer the contents to a GC-MS vial for analysis.

Experimental Workflow for Sample Preparation:

Start Start: Urine Sample (500 µL) Spike_IS Spike with this compound IS Start->Spike_IS Spike_Analyte Spike with Analyte (Calibrators/QCs) Spike_IS->Spike_Analyte Acidify Acidify with HCl Spike_Analyte->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Derivatize Derivatize with BSTFA/TMCS Evaporate->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

Caption: GC-MS sample preparation workflow.

Protocol 2: GC-MS Analysis

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent Injection Volume: 1 µL Injector Temperature: 250°C Injection Mode: Splitless Oven Temperature Program:

  • Initial temperature: 80°C, hold for 1 minute

  • Ramp to 200°C at 10°C/min

  • Ramp to 280°C at 20°C/min, hold for 5 minutes Carrier Gas: Helium at a constant flow of 1 mL/min MS Transfer Line Temperature: 280°C Ion Source Temperature: 230°C Ionization Mode: Electron Ionization (EI) at 70 eV Scan Mode: Selected Ion Monitoring (SIM)

  • Analyte Quantifier Ion: (To be determined based on the analyte)

  • Analyte Qualifier Ion(s): (To be determined based on the analyte)

  • This compound Quantifier Ion: m/z 105

  • This compound Qualifier Ion: m/z 77

This technical support guide provides a starting point for utilizing this compound as an internal standard. Method development and validation should always be performed to ensure the suitability of the internal standard for the specific analyte and matrix under investigation.

References

Technical Support Center: Enhancing Isobutyrophenone Photoinitiation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isobutyrophenone (IBP) photoinitiation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their photopolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IBP) and how does it function as a photoinitiator?

This compound (CAS 611-70-1) is a Norrish Type I photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] As a Type I initiator, it undergoes a unimolecular cleavage reaction (α-cleavage) when it absorbs photons of a suitable wavelength.[3][4] This cleavage generates two distinct free radicals which then react with monomers (like acrylates or methacrylates) to start the polymerization chain reaction.[2]

Q2: What is the general photoinitiation mechanism for this compound?

The mechanism involves three key steps:

  • Photo-excitation: The IBP molecule absorbs UV light, promoting it to an excited singlet state, which then typically converts to a more stable triplet state.

  • α-Cleavage: From the excited state, the bond between the carbonyl group and the isopropyl group breaks, generating a benzoyl radical and an isopropyl radical.[2][5]

  • Initiation: Both of these newly formed radicals can attack the double bond of a monomer molecule, initiating the polymerization process and forming a growing polymer chain.

G cluster_initiation Step 1: Photo-excitation cluster_cleavage Step 2: α-Cleavage cluster_propagation Step 3: Initiation IBP This compound (IBP) IBP_excited Excited State IBP* IBP->IBP_excited Absorbs UV Light (hν) Radicals Benzoyl Radical + Isopropyl Radical IBP_excited->Radicals Unimolecular Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Radical Attack Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound (Type I).

Troubleshooting Guide

Problem: My sample is not curing completely or the cure speed is too slow.

This is a common issue that can stem from several factors related to photoinitiator concentration, light intensity, or spectral mismatch.

Possible Cause 1: Suboptimal Photoinitiator Concentration An incorrect concentration of IBP can lead to inefficient polymerization. Too little initiator results in insufficient radical generation, while too much can cause a "screening" effect, where the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample.[6][7] An optimal concentration exists that maximizes cure depth and speed.[6]

Solution: Perform a "ladder study" to determine the optimal IBP concentration for your specific resin formulation and curing equipment.[8] See the detailed methodology in the Experimental Protocols section.

Table 1: Illustrative Impact of Photoinitiator Concentration on Curing Performance (Note: Data is generalized for Type I photoinitiators and should be adapted for specific systems.)

Photoinitiator Conc. (wt%)Relative Cure SpeedCure DepthPotential Issues
< 0.5% SlowGoodIncomplete cure, tacky surface due to oxygen inhibition.[9]
0.5% - 2.5% Optimal Optimal Generally provides a good balance of properties.[10]
> 3.0% Fast (surface)PoorUV screening effect, poor through-cure, potential brittleness.[10][11]

Possible Cause 2: Insufficient Light Intensity or Exposure Time The rate of radical generation is directly proportional to the intensity of the UV light. Low intensity or short exposure times may not generate enough radicals to overcome inherent inhibiting factors like oxygen.[12]

Solution:

  • Increase Light Intensity: Move the UV lamp closer to the sample or use a more powerful lamp.[13]

  • Increase Exposure Time: Extend the duration of UV exposure to allow for more complete conversion.[14]

  • Verify Lamp Performance: Ensure the UV lamp is functioning correctly and its output has not degraded over time.

Possible Cause 3: Mismatch Between UV Lamp Spectrum and IBP Absorption For efficient initiation, the emission spectrum of the UV source must overlap with the absorption spectrum of the photoinitiator.[4] this compound and other acetophenone-type initiators typically absorb in the shorter wavelength UV-A range (around 325-351 nm).[15] If your lamp primarily emits at longer wavelengths (e.g., 395-405 nm), the initiator will not be activated efficiently.

Solution:

  • Check Lamp Specifications: Verify the emission spectrum of your UV lamp (e.g., mercury lamp vs. 365 nm LED vs. 405 nm LED).

  • Select Appropriate Initiator: If your lamp cannot be changed, consider a photoinitiator with an absorption spectrum that matches your lamp's output.

Problem: The surface of my sample remains tacky after curing.

Possible Cause: Oxygen Inhibition Oxygen in the atmosphere is a potent inhibitor of free-radical polymerization.[16] It reacts with the initiating radicals to form stable peroxy radicals, which are much less reactive towards monomer double bonds, effectively terminating the polymerization chain.[13] This effect is most pronounced at the air-resin interface, leading to a poorly cured, tacky surface.[13]

Solutions:

  • Inert Atmosphere: The most effective method is to exclude oxygen by curing in an inert environment, such as a nitrogen (N₂) or argon (Ar) chamber.[16]

  • Increase Radical Flux: Overwhelm the effects of oxygen by increasing the rate of radical generation. This can be achieved by increasing the light intensity or the photoinitiator concentration at the surface.[12]

  • Use of Synergists: Amine synergists can help mitigate oxygen inhibition by reacting with peroxy radicals and generating new, reactive radicals that can continue the polymerization process.[13][17]

  • Physical Barriers: Applying a transparent film (e.g., PET) or a layer of an oxygen-impermeable medium over the resin surface before curing can block oxygen diffusion.[12][13] Curing a sample submerged in water can also prevent oxygen inhibition.[18]

G cluster_causes Primary Cause cluster_solutions Mitigation Strategies start Tacky Surface Issue oxygen Oxygen Inhibition start->oxygen sol1 Inert Atmosphere (N₂ or Ar) oxygen->sol1 Most Effective sol2 Increase Radical Flux (↑ Light Intensity or ↑ [PI]) oxygen->sol2 Process Change sol3 Add Synergists (e.g., Amines, Thiols) oxygen->sol3 Formulation Change sol4 Apply Barrier (e.g., PET film) oxygen->sol4 Physical Method

Caption: Troubleshooting workflow for tacky surfaces caused by oxygen inhibition.
Problem: I'm experiencing poor "through-cure" or depth of cure.

Possible Cause 1: High Photoinitiator Concentration (UV Screening) While a sufficient concentration is needed, an excessive amount of IBP can be detrimental to curing thick sections. The high concentration of initiator molecules at the surface absorbs the majority of the UV light, preventing it from penetrating to deeper layers.[6][19] This is often referred to as an "inner filter" or "UV screening" effect.

Solution: Reduce the photoinitiator concentration. An optimal concentration exists that balances surface absorption with light penetration to maximize cure depth.[7] This can be identified through a ladder study (see Protocol 1 ).

Possible Cause 2: Inappropriate Wavelength for Deep Curing Shorter UV wavelengths (UV-C, UV-B) are absorbed more strongly by most formulations and are less effective for curing thick sections. Longer wavelengths (UV-A, near-visible) penetrate deeper into the material.[13][19]

Solution: Use a UV source with a longer wavelength emission (e.g., 385 nm or higher) if your formulation allows. This may require selecting a different photoinitiator (like a phosphine oxide, e.g., TPO) that absorbs efficiently at these longer wavelengths.[19]

Problem: The cured product is exhibiting significant yellowing.

Possible Cause: Photodegradation and Side Products Yellowing can be caused by several factors:

  • Photoinitiator Byproducts: The degradation products of the photoinitiator itself can be colored.

  • Oxidation: The polymer matrix can undergo oxidation when exposed to UV light and heat, forming chromophoric (color-producing) compounds.[20][21]

  • Over-curing: Excessive exposure to UV light or high-intensity heat can accelerate the degradation of the polymer and other components in the formulation, leading to discoloration.[22][23]

  • Formulation Components: Certain components, like aromatic resins or some amine synergists, are more prone to yellowing over time.[21][22]

Solutions:

  • Optimize Initiator Concentration: Use the minimum effective concentration of IBP to reduce the number of byproducts.

  • Use UV Stabilizers: Incorporate Hindered Amine Light Stabilizers (HALS) and UV absorbers into the formulation to protect the cured polymer from long-term degradation.[22]

  • Control Curing Conditions: Avoid excessive UV exposure or heat. Ensure the curing process is just sufficient to achieve the desired properties.[23]

  • Select Non-Yellowing Components: If possible, choose aliphatic monomers/oligomers over aromatic ones and select amine synergists known for better color stability.

Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator Concentration (Ladder Study)

Objective: To identify the IBP concentration that provides the best balance of cure speed and cure depth for a specific formulation.

Methodology:

  • Formulation Preparation: Prepare several small batches of your resin, each with a different weight percentage of IBP. A typical range to test is 0.2%, 0.5%, 1.0%, 2.0%, and 3.0%. Ensure IBP is fully dissolved.

  • Sample Preparation: For each concentration, prepare samples of a fixed thickness (e.g., in a silicone mold or as a drawdown film on a substrate).

  • Curing: Expose each sample to the same UV source at a fixed intensity and for a fixed duration.

  • Analysis:

    • Surface Cure: Assess surface tackiness immediately after curing (e.g., with a cotton swab).

    • Hardness: Measure the Shore hardness of the cured samples.

    • Cure Depth (for thick samples): After curing, wash away the uncured liquid resin with a suitable solvent (e.g., isopropanol) and measure the thickness of the solidified polymer.[6]

    • Conversion (Optional): Use RT-FTIR (see Protocol 2) to quantify the degree of monomer conversion for each concentration.

  • Optimization: Plot the measured properties (hardness, cure depth) against the photoinitiator concentration to identify the optimal range.

Protocol 2: Measuring Cure Kinetics with Real-Time FTIR (RT-FTIR)

Objective: To quantitatively measure the rate of polymerization and the final monomer conversion.

Methodology:

  • Instrument Setup: Configure an FTIR spectrometer for rapid, continuous scanning in ATR (Attenuated Total Reflectance) or transmission mode.[24]

  • Sample Application: Place a small drop of the liquid resin formulation onto the ATR crystal or between two salt plates to create a thin film of controlled thickness.[25]

  • Baseline Spectrum: Record an initial IR spectrum of the uncured sample (time = 0). Identify the absorption peak corresponding to the reactive functional group (e.g., the acrylate C=C double bond twist at ~810 cm⁻¹).[24][26]

  • Initiate Polymerization: Position the UV light source to irradiate the sample within the spectrometer.

  • Real-Time Monitoring: Simultaneously start the UV exposure and the collection of IR spectra at fixed intervals (e.g., one spectrum per second).[24]

  • Data Analysis: Monitor the decrease in the area of the characteristic acrylate peak over time. The degree of conversion at any time 't' is calculated relative to the initial peak area.[25] This allows for the creation of conversion vs. time profiles to compare different formulations.[27]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Resin with IBP B Apply Thin Film to FTIR-ATR A->B C Record Initial Spectrum (t=0) B->C D Start UV Exposure & Simultaneous Spectra Collection C->D E Monitor Decrease of Acrylate Peak (~810 cm⁻¹) D->E F Calculate % Conversion vs. Time E->F G Determine Polymerization Rate (Rp) F->G

Caption: Experimental workflow for monitoring cure kinetics using RT-FTIR.

References

Validation & Comparative

A Comparative Guide to Isobutyrophenone and Acetophenone as Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the final product's properties and the efficiency of the curing process. Both isobutyrophenone and acetophenone are Type I photoinitiators, valued for their ability to generate free radicals upon exposure to UV radiation, thereby initiating polymerization. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

While direct, head-to-head comparative studies under identical experimental conditions are limited in publicly available literature, this guide synthesizes existing data to draw meaningful comparisons and provide a framework for evaluation.

Mechanism of Action: Norrish Type I Cleavage

Both this compound and acetophenone belong to the class of Type I photoinitiators that undergo a unimolecular fragmentation, specifically a Norrish Type I cleavage, upon excitation by UV light. This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. These radicals then initiate the polymerization of monomers and oligomers.

Type_I_Photoinitiation PI Photoinitiator (P) PI_excited Excited State (P*) PI->PI_excited UV Light (hν) Radicals Free Radicals (R'• + R''•) PI_excited->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Propagating Polymer Chain (RM•) Monomer->Polymer Propagation Experimental_Workflow cluster_0 Formulation cluster_1 Curing & Analysis cluster_2 Performance Evaluation Formulation Prepare Formulations (this compound vs. Acetophenone) Curing UV Curing Formulation->Curing Photo_DSC Photo-DSC Analysis Curing->Photo_DSC Spectro Spectrophotometry Curing->Spectro Rate Polymerization Rate Photo_DSC->Rate Conversion Final Conversion Photo_DSC->Conversion Yellowing Yellowing Index Spectro->Yellowing Performance_Logic cluster_0 Intrinsic Properties cluster_1 Performance Metrics Molar_Extinction Molar Extinction Coefficient (ε) Initiation_Efficiency Initiation Efficiency Molar_Extinction->Initiation_Efficiency Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Initiation_Efficiency Radical_Stability Radical Stability Final_Yellowing Yellowing Radical_Stability->Final_Yellowing Poly_Rate Polymerization Rate Initiation_Efficiency->Poly_Rate Cure_Depth Cure Depth Poly_Rate->Cure_Depth

Mechanism of Action: Type I vs. Type II Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ketone-Based Photoinitiators for Researchers and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides a detailed comparative study of three prominent ketone-based photoinitiators: Benzophenone, a classic Type II initiator; 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used Type I initiator; and Isopropylthioxanthone (ITX), a high-performance Type II sensitizer. This comparison is intended for researchers, scientists, and drug development professionals who utilize photopolymerization in their work.

Ketone-based photoinitiators primarily operate through two distinct mechanisms, classified as Norrish Type I and Norrish Type II reactions.

  • Type I (α-Cleavage): Upon absorption of UV radiation, these photoinitiators undergo homolytic cleavage of the α-carbon bond, directly generating two free radicals.[1][2] One or both of these radicals can then initiate the polymerization of monomers.[1] DMPA is a prime example of a Type I photoinitiator.[2]

  • Type II (Hydrogen Abstraction): These photoinitiators, when in an excited triplet state after UV absorption, do not cleave directly. Instead, they abstract a hydrogen atom from a co-initiator or synergist, typically a tertiary amine.[3] This process creates a radical from the co-initiator, which then initiates polymerization, and a ketyl radical from the photoinitiator.[3] Benzophenone and ITX are classic examples of Type II photoinitiators.[3][4]

Comparative Performance Data

The efficiency of a photoinitiator is determined by several key performance indicators. The following tables summarize the available quantitative data for Benzophenone, DMPA, and ITX. It is important to note that these values can be influenced by the specific experimental conditions, including the monomer system, co-initiator, solvent, and light source.

Photoinitiator Type Molar Extinction Coefficient (ε) Absorption Maxima (λmax) Quantum Yield (Φ)
Benzophenone Type II~10,300 M⁻¹cm⁻¹ at ~252 nm; ~148 M⁻¹cm⁻¹ at ~331 nm~252 nm, ~340-345 nmVaries significantly with co-initiator and solvent (e.g., triplet yield of 0.1 in DMF, 0.82 in cyclohexane)[5]
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Type IVaries with solvent; ~255 L mol⁻¹ cm⁻¹ at 385 nm~330-340 nm~0.38 - 0.6[6]
Isopropylthioxanthone (ITX) Type IIHigh, specific value varies~258 nm, ~383 nmVaries with co-initiator and system
Photoinitiator Typical Polymerization Rate (Rp) Typical Curing Depth
Benzophenone Varies widely depending on co-initiator concentration and monomer. Can achieve high conversion rates.[7]Generally lower than Type I initiators, especially in pigmented systems.
2,2-Dimethoxy-2-phenylacetophenone (DMPA) High, can achieve high conversions in short timeframes (e.g., high conversion in ~60 seconds for dental resins).[8]Efficient for thick sections (up to ~2 mm).[2][8]
Isopropylthioxanthone (ITX) High, especially with an amine co-initiator (e.g., can reach 80% conversion in 20 minutes).[9]Excellent depth cure, particularly in pigmented and thick films due to its absorption at longer wavelengths.[4][10]

Signaling Pathways and Reaction Mechanisms

The initiation of polymerization by these photoinitiators can be visualized as a series of steps. The following diagrams, generated using the DOT language, illustrate these pathways.

Type_I_Initiation Figure 1: Type I Photoinitiation (e.g., DMPA) PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited hν (UV Light) Radicals Free Radicals (R•) PI_excited->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (P-M•) Monomer->Growing_Chain Growing_Chain->Growing_Chain Polymer Polymer Growing_Chain->Polymer Termination

Caption: Type I Photoinitiation Mechanism.

Type_II_Initiation Figure 2: Type II Photoinitiation (e.g., Benzophenone, ITX) PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited hν (UV Light) Co_initiator Co-initiator (e.g., Amine) PI_excited->Co_initiator H-Abstraction Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Radical_Co Co-initiator Radical (R•) Co_initiator->Radical_Co Monomer Monomer (M) Radical_Co->Monomer Initiation Growing_Chain Growing Polymer Chain (P-M•) Monomer->Growing_Chain Growing_Chain->Growing_Chain Polymer Polymer Growing_Chain->Polymer Termination

Caption: Type II Photoinitiation Mechanism.

Experimental Protocols

To facilitate the replication and comparison of photoinitiator performance, detailed experimental protocols for key performance indicators are provided below.

Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar absorptivity of a photoinitiator at its wavelength of maximum absorption (λmax).

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • Photoinitiator sample

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of the photoinitiator and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare serial dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the λmax.

  • Measure absorbance: For each concentration, record the UV-Vis absorption spectrum from approximately 200 nm to 500 nm using the spectrophotometer. Use the pure solvent as a blank.

  • Determine λmax: Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Create a calibration curve: Plot the absorbance at λmax versus the concentration of the photoinitiator for the different dilutions.

  • Calculate ε: The molar extinction coefficient (ε) is determined from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Determination of Photopolymerization Rate (Rp) by Real-Time FTIR (RT-FTIR) Spectroscopy

Objective: To measure the rate of disappearance of monomer functional groups as a function of time during photopolymerization.

Materials and Equipment:

  • FTIR spectrometer with a real-time monitoring accessory

  • UV/Vis light source with a specific wavelength and intensity output

  • Sample holder (e.g., KBr plates with a spacer, or an ATR crystal)

  • Photopolymerizable formulation (monomer, photoinitiator, and any co-initiators)

  • Micropipette

Procedure:

  • Sample Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator (and co-initiator if applicable) in the monomer at the desired concentration.

  • FTIR Setup: Place a small drop of the liquid formulation between two KBr plates separated by a spacer of known thickness (e.g., 25 µm) or directly onto an ATR crystal.

  • Initial Spectrum: Record an initial IR spectrum of the uncured sample to determine the initial peak area of the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).[11]

  • Initiate Polymerization: Position the UV/Vis light source to irradiate the sample uniformly and simultaneously begin recording IR spectra at regular, short intervals (e.g., every second).[11]

  • Data Collection: Continue collecting spectra until the reaction is complete, indicated by the stabilization of the characteristic absorption band.

  • Data Analysis:

    • Calculate the degree of conversion (DC) at each time point using the formula: DC(%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.[11]

    • Plot the degree of conversion versus time to obtain the polymerization profile.

    • The polymerization rate (Rp) can be determined from the slope of the conversion versus time curve.

Determination of Curing Depth

Objective: To measure the thickness of the cured polymer at a given exposure dose.

Materials and Equipment:

  • UV/Vis light source with controlled intensity

  • Radiometer to measure light intensity

  • Mold of a specific depth (e.g., a cylindrical mold)

  • Micrometer or digital caliper

  • Spatula

  • Solvent for washing uncured monomer

Procedure:

  • Sample Preparation: Fill the mold with the photopolymerizable formulation.

  • UV Exposure: Irradiate the top surface of the sample with the UV light source at a known intensity for a specific duration.

  • Removal of Uncured Resin: After exposure, remove the sample from the mold and gently wash away the uncured liquid monomer from the bottom and sides using a suitable solvent.

  • Measurement: Carefully measure the thickness of the solidified (cured) portion of the sample using a micrometer or digital caliper.

  • Repeat: Repeat the experiment with varying exposure times or light intensities to generate a "working curve" which plots curing depth as a function of energy dose (Intensity x Time).

Conclusion

The choice between Type I and Type II ketone-based photoinitiators depends heavily on the specific application requirements.

  • Benzophenone is a cost-effective and well-understood Type II photoinitiator, but its efficiency is critically dependent on the presence and concentration of a co-initiator. It is generally less effective for deep curing, especially in pigmented systems.

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) , as a Type I initiator, offers the advantage of not requiring a co-initiator and provides rapid and efficient curing, making it suitable for applications requiring high throughput and good curing depth in relatively clear formulations.[8]

  • Isopropylthioxanthone (ITX) is a highly efficient Type II photoinitiator with excellent absorption in the longer UVA range. This characteristic makes it particularly well-suited for applications requiring deep curing through pigmented or thicker sections.[4]

By understanding the fundamental mechanisms and utilizing the comparative data and experimental protocols provided, researchers and professionals can make more informed decisions in selecting the optimal ketone-based photoinitiator for their specific photopolymerization needs.

References

A Comparative Guide to HPLC Method Validation Using Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of Isobutyrophenone against an alternative analytical method. It is designed for researchers, scientists, and drug development professionals to illustrate the process and critical parameters of analytical method validation. The experimental data presented is representative and intended to demonstrate the performance characteristics of a typical HPLC method.

Introduction to HPLC Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For HPLC methods, validation ensures accuracy, precision, and reliability of the results.[2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[2][3]

Representative HPLC Method for this compound (Method A)

A hypothetical, yet typical, reversed-phase HPLC (RP-HPLC) method for the analysis of this compound is presented below as "Method A." This method will be used as the primary subject of our validation discussion.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) (Method B)

For comparison, an alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

Comparative Validation Data

The following tables summarize the validation parameters for both the representative HPLC method (Method A) and the alternative GC-MS method (Method B).

Parameter Method A (HPLC) Method B (GC-MS) Acceptance Criteria
Specificity No interference from blank and placebo at the retention time of this compound.No interfering peaks at the retention time of this compound; mass spectrum matches reference.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9992r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50The range for which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98.0% - 102.0% for drug substance.
Precision (%RSD)
- Repeatability≤ 0.8%≤ 1.5%%RSD ≤ 2%
- Intermediate Precision≤ 1.2%≤ 2.0%%RSD ≤ 2%
LOD (µg/mL) 0.10.05Signal-to-noise ratio of 3:1
LOQ (µg/mL) 0.30.15Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).Unaffected by minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity
  • Objective: To demonstrate that the analytical method is able to differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Prepare a blank solution (mobile phase or sample solvent) and a placebo solution (sample matrix without the analyte).

    • Prepare a standard solution of this compound.

    • Inject the blank, placebo, and standard solutions into the chromatograph.

    • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound.

Linearity
  • Objective: To establish that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2][4]

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo solution with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six replicate samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, by the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (%RSD) of the results.[2]

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD of the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[5]

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Prepare a series of dilute solutions of this compound.

      • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the standard deviation of the response (σ) from the y-intercepts of multiple regression lines or the standard deviation of blank measurements.

      • Calculate the slope (S) of the calibration curve.

      • LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[6]

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. For HPLC, this could include:

      • Mobile phase composition (e.g., ±2%)

      • Flow rate (e.g., ±0.1 mL/min)

      • Column temperature (e.g., ±2°C)

    • Analyze a standard solution under each modified condition.

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD_Start Define Analytical Requirements MD_Select Select Column, Mobile Phase, Detector MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize Specificity Specificity MD_Optimize->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Validation_Protocol Validation Protocol Validation_Protocol->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for HPLC Method Validation.

Relationship of Validation Parameters

Validation_Parameters_Relationship cluster_core Core Performance cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC Validation Parameters.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product quality, safety, and efficacy. Isobutyrophenone, a common building block and potential impurity in the synthesis of various pharmaceuticals, necessitates reliable analytical methods for its control. This guide provides an objective comparison of two prevalent chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analytical cross-validation of this compound.

The selection between HPLC and GC is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis. HPLC is generally favored for non-volatile or thermally labile compounds, making it a versatile tool for a wide array of pharmaceutical compounds.[1] Conversely, GC is exceptionally well-suited for the analysis of volatile and thermally stable substances.[1] This document presents a synthesized comparison based on typical performance data for structurally similar aromatic ketones to guide researchers in selecting the most appropriate methodology for their needs.

Data Presentation: A Comparative Analysis

The following tables summarize the typical validation parameters for HPLC and GC methods for the analysis of aromatic ketones, using data for the structurally similar ketoprofen as a proxy for this compound in the case of HPLC. This comparative data provides a clear overview of the expected performance of each technique.

Table 1: Comparison of HPLC and GC Method Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.30 µg/mL0.01 - 10 ppm
Limit of Quantitation (LOQ) 0.05 - 1.0 µg/mL0.05 - 25 ppm

Table 2: Typical Experimental Conditions

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Hydrogen
Detector UV/Vis or Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Ambient or controlled column oven (e.g., 25-40 °C)Temperature-programmed oven (e.g., 50-250 °C)
Injection Volume 10 - 20 µL1 - 2 µL (split or splitless)

Experimental Protocols

Detailed methodologies for both HPLC and GC are provided below. These protocols represent typical starting points for the analysis of this compound and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 15 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a suitable solvent such as dichloromethane or methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method cross-validation and the typical experimental workflows for HPLC and GC analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Compare HPLC and GC) select_methods Select Analytical Methods (HPLC and GC) define_objective->select_methods define_parameters Define Validation Parameters (ICH Guidelines) select_methods->define_parameters acceptance_criteria Set Acceptance Criteria define_parameters->acceptance_criteria prepare_samples Prepare Standard and Test Samples acceptance_criteria->prepare_samples hplc_analysis Perform HPLC Analysis prepare_samples->hplc_analysis gc_analysis Perform GC Analysis prepare_samples->gc_analysis collect_data Collect and Process Data hplc_analysis->collect_data gc_analysis->collect_data compare_results Compare Performance Data collect_data->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence conclusion Draw Conclusion and Report assess_equivalence->conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_system HPLC System sample_prep->hplc_system injection Autosampler Injection hplc_system->injection Mobile Phase column C18 Column Separation injection->column detection UV/DAD Detection column->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc report Generate Report data_proc->report end End report->end

Caption: Typical HPLC Experimental Workflow.

GC_Workflow start Start sample_prep Sample Preparation (Dissolution) start->sample_prep gc_system GC System sample_prep->gc_system injection Injector Port (Vaporization) gc_system->injection Carrier Gas column Capillary Column Separation injection->column detection FID Detection column->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc report Generate Report data_proc->report end End report->end

Caption: Typical GC Experimental Workflow.

References

Isobutyrophenone as an Internal Standard: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable analytical methods. An ideal internal standard should mimic the physicochemical properties of the analyte, elute in a region of the chromatogram free from interfering peaks, and be commercially available in high purity. Isobutyrophenone, a simple aromatic ketone, has been utilized as an internal standard in high-performance liquid chromatography (HPLC) for the simultaneous determination of active pharmaceutical ingredients (APIs) and preservatives. This guide provides a comprehensive overview of the performance of this compound as an internal standard, with a focus on its application in the analysis of hydroxyzine hydrochloride and benzyl alcohol in injection solutions.

Performance of this compound in HPLC Analysis

A key study by Menon and Norris (1981) established the use of this compound as an internal standard for the simultaneous quantification of the antihistaminic drug hydroxyzine hydrochloride and the preservative benzyl alcohol in parenteral formulations. The study highlights the suitability of this compound in a stability-indicating HPLC method.[1]

Linearity

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. When using this compound as an internal standard, the response of the UV detector at 257 nm was found to be linear for both hydroxyzine hydrochloride and benzyl alcohol within their respective typical concentration ranges in injection solutions.[1]

AnalyteLinear Range
Hydroxyzine Hydrochloride3 - 10 mg/mL
Benzyl Alcohol0.54 - 1.8 mg/mL

Table 1: Linearity of the HPLC method for the determination of hydroxyzine hydrochloride and benzyl alcohol using this compound as an internal standard. Data sourced from Menon and Norris (1981).[1]

While the seminal study by Menon and Norris confirms the linearity, detailed quantitative data on accuracy, precision, and recovery for the method using this compound is not extensively available in publicly accessible literature. To provide a comprehensive comparison, this guide also presents performance data from other validated HPLC methods for the analysis of hydroxyzine hydrochloride and benzyl alcohol, which utilize different internal standards. This allows for an indirect assessment of the expected performance benchmarks in such analyses.

Comparison with Alternative Internal Standards

In the absence of direct comparative studies for this compound, examining the performance of other internal standards used for the analysis of hydroxyzine hydrochloride and benzyl alcohol can provide valuable context for researchers.

Hydroxyzine Hydrochloride Analysis

Validated HPLC methods for hydroxyzine hydrochloride have employed other internal standards, demonstrating high accuracy and precision. For instance, a study on the determination of hydroxyzine in human plasma utilized a different internal standard and achieved excellent recovery and low relative standard deviation (RSD), indicating a high degree of accuracy and precision.

Internal StandardAnalyteLinearity (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Not SpecifiedHydroxyzine HCl10 - 1000097 - 102< 2.5
ClothiapineHydroxyzine20 - 1500Not SpecifiedNot Specified

Table 2: Performance data from validated HPLC methods for hydroxyzine hydrochloride using alternative internal standards.

Benzyl Alcohol Analysis

Similarly, various HPLC methods have been validated for the determination of benzyl alcohol in pharmaceutical formulations. These methods often employ an external standard method or other internal standards and demonstrate good performance characteristics.

Internal Standard/MethodAnalyteLinearityAccuracy (% Recovery)Precision (%RSD)
External StandardBenzyl AlcoholNot Specified99.8 - 101.70.9
Naphazoline HClBenzyl Alcohol25 - 175 µg/mLNot SpecifiedNot Specified

Table 3: Performance data from validated HPLC methods for benzyl alcohol.

These tables illustrate that while specific data for this compound is limited, the analytical methods for these compounds are expected to meet stringent criteria for linearity, accuracy, and precision, typically with accuracy values close to 100% and precision with an RSD of less than 2%.

Experimental Protocols

HPLC Method for Simultaneous Determination of Hydroxyzine Hydrochloride and Benzyl Alcohol with this compound as Internal Standard

This protocol is based on the method described by Menon and Norris (1981).[1]

Chromatographic Conditions:

  • Column: µBondapak C18

  • Eluent: A mixture of water (60%), acetonitrile (25%), and methanol (15%) containing 0.06% (v/v) sulfuric acid, 0.5% (w/v) sodium sulfate, and 0.02% (w/v) heptanesulfonic acid sodium salt.

  • Flow Rate: 2 mL/min

  • Detection: UV at 257 nm

  • Internal Standards: this compound and p-nitroacetophenone

Sample Preparation Workflow:

The following diagram illustrates the general workflow for preparing a sample for this HPLC analysis.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Sample Injection Solution Sample Volumetric_Flask Volumetric Flask Sample->Volumetric_Flask IS_Stock This compound Internal Standard Stock Solution IS_Stock->Volumetric_Flask Diluent Diluent (Mobile Phase) Diluent->Volumetric_Flask Vortex Vortex/Mix Volumetric_Flask->Vortex HPLC HPLC System Vortex->HPLC Inject Chromatogram Chromatogram Acquisition HPLC->Chromatogram Data_Processing Data Processing (Peak Area Ratio Calculation) Chromatogram->Data_Processing Quantification Quantification of Analytes Data_Processing->Quantification

Caption: General workflow for sample preparation and HPLC analysis.

Logical Relationship for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram outlines the logical considerations for selecting a suitable internal standard.

G cluster_criteria Selection Criteria Analyte Analyte Properties (e.g., Hydroxyzine, Benzyl Alcohol) IS_Properties Ideal Internal Standard Properties Analyte->IS_Properties Structural_Similarity Structural Similarity to Analyte IS_Properties->Structural_Similarity Elution Elutes Near Analytes with Good Resolution IS_Properties->Elution Purity High Purity and Stability IS_Properties->Purity Availability Commercially Available IS_Properties->Availability Non_Interference No Interference with Sample Matrix IS_Properties->Non_Interference This compound This compound Structural_Similarity->this compound Satisfied by This compound Elution->this compound Satisfied by This compound Purity->this compound Satisfied by This compound Availability->this compound Satisfied by This compound Non_Interference->this compound Satisfied by This compound

Caption: Key criteria for selecting an internal standard.

Conclusion

This compound has been demonstrated to be a suitable internal standard for the simultaneous HPLC determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions. Its performance is characterized by good linearity within the relevant concentration ranges. While detailed public data on its accuracy, precision, and recovery is limited, the established use of this compound in a validated method suggests it meets the necessary performance criteria. For researchers developing new analytical methods, this compound represents a viable and effective option as an internal standard, particularly for the analysis of aromatic compounds in pharmaceutical formulations. When comprehensive validation is performed, it can be expected to provide the accuracy and precision required for routine quality control and stability studies.

References

A Comparative Guide to the Synthesis of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutyrophenone, an important chemical intermediate, notably in the synthesis of photoinitiators like Darocur 1173 and in pharmaceutical manufacturing, can be synthesized through various chemical pathways. The selection of a particular method often depends on factors such as desired yield, scalability, availability of starting materials, and environmental considerations. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The following table summarizes the quantitative data for the primary methods of this compound synthesis, offering a clear comparison of their performance.

Method Reactants Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Friedel-Crafts Acylation Benzene, Isobutyryl chlorideAlCl₃Benzene (excess)5 - 881 - 344 - 95High yields, well-establishedRequires stoichiometric Lewis acid, generates HCl, environmental concerns[1]
Grignard Reaction Isopropyl bromide, Magnesium, Benzonitrile-Diethyl etherReflux~4-5~31Versatile, avoids acyl halidesMoisture sensitive, lower yield[2]
Catalytic Condensation Isobutyric acid, Methyl benzoateRare earth oxides on SiO₂/Al₂O₃/ZnO-350 - 550Continuousup to 87Continuous process, high throughputHigh temperature and pressure, specialized equipment
Oxidation IsobutylbenzeneCobalt or Palladium saltsAcetic acid100 - 110--Greener alternativeLimited detailed lab-scale data available

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of benzene with isobutyryl chloride using a strong Lewis acid catalyst, typically aluminum chloride.

dot

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Benzene Benzene This compound This compound Benzene->this compound IsobutyrylChloride Isobutyryl Chloride Intermediate Acylium Ion Intermediate IsobutyrylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ Intermediate->this compound + Benzene HCl HCl

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Procedure:

To a solution of benzene (120g, 1.53 mol) and isobutyryl chloride (108.2g, 1.02 mol), aluminum chloride (123g, 1.02 mol) is added in portions over two hours with stirring, while maintaining the temperature at 5°C.[1] The reaction mixture is then stirred for an additional hour without cooling.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice with stirring. The organic layer is separated, and the solvent is evaporated under vacuum. The resulting product is then distilled to yield this compound as a colorless oil.[1] A reported yield for this specific procedure is 95%.[1]

Grignard Reaction

This method offers an alternative route that avoids the use of strong Lewis acids. It involves the reaction of an isopropyl Grignard reagent with benzonitrile, followed by hydrolysis.

dot

Grignard_Reaction cluster_reactants Reactants cluster_product Product IsopropylBromide Isopropyl Bromide GrignardReagent Isopropyl Magnesium Bromide IsopropylBromide->GrignardReagent + Mg Mg Mg ImineIntermediate Deprotonated Imine Intermediate GrignardReagent->ImineIntermediate + Benzonitrile Benzonitrile Benzonitrile This compound This compound ImineIntermediate->this compound + H₃O⁺ (Hydrolysis) Hydrolysis H₃O⁺

Caption: Grignard reaction pathway for this compound synthesis.

Procedure:

A solution of isopropyl bromide (7.15g, 58.1 mmol) in 20 mL of dry diethyl ether is prepared.[2] In a separate flask, magnesium turnings are placed. The isopropyl bromide solution is added dropwise to the magnesium to initiate the formation of the Grignard reagent. A solution of benzonitrile (4.80g, 46.5 mmol) in 7 mL of dry diethyl ether is then added to the Grignard reagent over 15 minutes.[2] The mixture is heated intermittently with stirring for one hour. After cooling, the reaction is quenched by the slow addition of an aqueous acid solution. The product is then extracted with diethyl ether, and the organic layer is washed and dried. The solvent is removed by distillation, and the crude product is purified by vacuum distillation, yielding this compound.[2] A reported yield for this method is approximately 30.9%.[2]

Catalytic Condensation of Isobutyric Acid and Methyl Benzoate

This method is more suited for industrial-scale production and involves a continuous vapor-phase reaction over a solid catalyst.

dot

Catalytic_Condensation Reactants Isobutyric Acid + Methyl Benzoate + Water (Vaporized) Reactor Fixed-Bed Reactor (350-550°C, Normal to 0.5 MPa) Catalyst: Rare Earth Oxides Reactants->Reactor Condensation Condensation & Cooling Reactor->Condensation Separation Phase Separation Condensation->Separation This compound This compound (Oil Layer) Separation->this compound WaterLayer Water Layer Separation->WaterLayer

Caption: Workflow for the continuous synthesis of this compound.

Procedure:

A mixture of isobutyric acid, methyl benzoate, and water is preheated and vaporized. The gaseous mixture is then passed through a fixed-bed reactor containing a catalyst composed of rare earth oxides on a support such as SiO₂, Al₂O₃, or ZnO.[3] The reaction is carried out at a temperature of 350-550°C and a pressure ranging from normal to 0.5 MPa.[3] The product stream is then condensed and cooled, leading to the separation of an oil layer and a water layer. The oil layer, containing this compound, is collected. This continuous process can achieve high production efficiency and yields.

Conclusion

The choice of synthesis method for this compound is a critical decision for researchers and chemical manufacturers. The Friedel-Crafts acylation remains a popular choice for laboratory-scale synthesis due to its high yields and well-understood mechanism, despite its environmental drawbacks. The Grignard reaction provides a viable, albeit lower-yielding, alternative that avoids the use of harsh Lewis acids. For large-scale industrial production, catalytic condensation methods offer a continuous and efficient process. The development of greener oxidation methods presents a promising area for future research, aiming to combine high efficiency with improved environmental safety. The selection of the most appropriate method will ultimately depend on the specific requirements of the synthesis, balancing factors of yield, cost, scale, and sustainability.

References

Navigating Solvent Systems: A Comparative Guide to the Efficacy of Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of the efficacy of isobutyrophenone, a versatile ketone, in various solvent systems. By examining key performance indicators and providing detailed experimental protocols, this document aims to facilitate informed solvent selection for applications ranging from pharmaceutical synthesis to photochemistry.

This compound, a colorless liquid, is a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and photoinitiators.[1][2] Its performance, particularly in photochemical reactions, is intricately linked to the surrounding solvent environment. The polarity of the solvent can dictate reaction pathways, influencing product distribution and overall efficiency.

Performance of this compound in Different Solvent Systems

The efficacy of this compound is often evaluated in the context of its photochemical behavior, specifically the Norrish Type II reaction. This intramolecular reaction, proceeding through an excited triplet state, involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen, leading to the formation of a 1,4-biradical. This intermediate can then either cleave to form an alkene and a smaller ketone (fragmentation) or cyclize to form a cyclobutanol (Yang cyclization). The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key metric for assessing performance.

Table 1: Comparison of this compound Efficacy and Alternatives in Select Solvent Systems (Hypothetical Data for Illustrative Purposes)

CompoundSolventDielectric Constant (ε)Quantum Yield (Φ) of Norrish Type II ReactionProduct Ratio (Fragmentation/Cyclization)
This compound n-Hexane1.880.223:1
Benzene2.280.304:1
Acetonitrile37.50.152:1
Methanol32.70.101.5:1
Valerophenone n-Hexane1.880.309:1
Benzene2.280.3310:1
Acetonitrile37.50.207:1
Methanol32.70.186:1
Acetophenone --Does not undergo Norrish Type II reaction-

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how such a comparison would be structured. Actual experimental values may vary.

Comparison with Alternatives: Valerophenone and Acetophenone

A meaningful evaluation of this compound's efficacy includes a comparison with other ketones that are either structurally similar or used in similar applications.

Valerophenone , another alkyl phenyl ketone, also undergoes the Norrish Type II reaction. Due to the nature of its alkyl chain, the quantum yields and product distributions in various solvents are expected to differ from those of this compound. Generally, the efficiency of γ-hydrogen abstraction is influenced by the C-H bond strength and the conformation of the alkyl chain.

Acetophenone , on the other hand, lacks a γ-hydrogen and therefore does not undergo the Norrish Type II reaction. It serves as a useful benchmark for other photochemical processes, such as photoreduction, and is a common component in photosensitizing systems.[3] Its primary photochemical deactivation pathways are different from those of this compound, making it a point of contrast rather than a direct functional equivalent in the context of Norrish Type II reactivity.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, detailed experimental protocols are essential.

Protocol 1: Determination of Quantum Yield for this compound Photoreaction

This protocol outlines a standard method for determining the quantum yield of the Norrish Type II reaction of this compound using a chemical actinometer.

Materials:

  • This compound

  • Selected solvent (e.g., benzene, methanol)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., mercury lamp with appropriate filters)

  • UV-Vis spectrophotometer

  • Gas chromatograph (GC)

  • Photoreactor

Procedure:

  • Preparation of Solutions: Prepare a dilute solution of this compound in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption. Prepare the actinometer solution according to standard procedures.

  • Irradiation: Fill two identical quartz cuvettes, one with the this compound solution and the other with the actinometer solution. Place them in the photoreactor and irradiate them simultaneously with the monochromatic light source for a specific duration. Ensure identical light exposure for both samples.

  • Actinometry: After irradiation, analyze the actinometer solution spectrophotometrically to determine the number of photons absorbed.

  • Product Analysis: Analyze the irradiated this compound solution using gas chromatography (GC) to quantify the amount of product formed (e.g., acetophenone from fragmentation).

  • Calculation of Quantum Yield: The quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of product formed) / (moles of photons absorbed)

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in photochemical reactions and experimental procedures can aid in understanding and implementation.

Norrish_Type_II_Reaction IBP This compound (Ground State) IBP_S1 Singlet Excited State (S1) IBP->IBP_S1 Light Absorption (hν) IBP_T1 Triplet Excited State (T1) IBP_S1->IBP_T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate IBP_T1->Biradical γ-Hydrogen Abstraction Products_Frag Fragmentation Products (Alkene + Enol) Biradical->Products_Frag Cleavage Products_Cyc Cyclization Product (Cyclobutanol) Biradical->Products_Cyc Yang Cyclization

Norrish Type II reaction pathway of this compound.

Quantum_Yield_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Prep_IBP Prepare this compound Solution Irradiate Simultaneous Irradiation in Photoreactor Prep_IBP->Irradiate Prep_Act Prepare Actinometer Solution Prep_Act->Irradiate Analyze_Act Spectrophotometric Analysis of Actinometer Irradiate->Analyze_Act Analyze_IBP GC Analysis of This compound Solution Irradiate->Analyze_IBP Calc_Photons Calculate Moles of Photons Absorbed Analyze_Act->Calc_Photons Calc_Product Calculate Moles of Product Formed Analyze_IBP->Calc_Product Calc_QY Calculate Quantum Yield (Φ) Calc_Photons->Calc_QY Calc_Product->Calc_QY

Experimental workflow for quantum yield determination.

References

Inter-laboratory Comparison of Isobutyrophenone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of isobutyrophenone, a key intermediate in pharmaceutical synthesis. The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound and to evaluate the comparability of different analytical methods. This guide is designed to assist researchers, scientists, and drug development professionals in establishing robust analytical protocols and ensuring the accuracy and consistency of their results. Inter-laboratory comparisons are crucial for validating analytical methods and demonstrating the competency of laboratories, a requirement often stipulated by regulatory bodies.[1][2]

Introduction to Inter-laboratory Comparisons

An inter-laboratory comparison, also known as a proficiency test (PT) or round-robin test, is a formal study in which the same samples are analyzed by multiple laboratories.[3] The results are then compared to a reference value to assess each laboratory's performance. The primary goals of such studies include:

  • Method Validation: To validate a specific analytical method by determining its repeatability and reproducibility.[3]

  • Laboratory Proficiency Assessment: To evaluate the performance of individual laboratories and identify potential areas for improvement.[3][4]

  • Harmonization of Results: To ensure that different laboratories can produce comparable results, which is critical for regulatory submissions and quality control.

Proficiency is often assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[3][4]

Hypothetical Inter-laboratory Study Design

For this guide, we present a hypothetical inter-laboratory study involving 10 laboratories tasked with quantifying this compound in a supplied test sample. Each laboratory was instructed to use their in-house validated methods, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common techniques.

The study workflow is outlined below:

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Evaluation Sample_Prep Preparation of Homogeneous This compound Samples Ref_Value Establishment of Reference Value (e.g., by a reference lab) Sample_Prep->Ref_Value Sample_Dist Distribution of Blind Samples to Participating Laboratories Ref_Value->Sample_Dist Lab_Analysis Analysis of Samples by Participating Laboratories (HPLC, GC-MS) Sample_Dist->Lab_Analysis Data_Sub Submission of Results to Study Coordinator Lab_Analysis->Data_Sub Stat_Analysis Statistical Analysis (e.g., Z-score calculation) Data_Sub->Stat_Analysis Report_Gen Generation of Final Report and Proficiency Assessment Stat_Analysis->Report_Gen Final_Guide Final_Guide Report_Gen->Final_Guide Publication of Comparison Guide

Figure 1: Workflow of the Inter-laboratory Comparison Study.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used in this hypothetical study are provided below. These protocols are based on established methods for similar compounds and represent best practices in analytical chemistry.[5][6][7][8]

3.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: An external standard calibration curve is prepared using certified reference standards of this compound at a minimum of five concentration levels.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 105, 77).

  • Quantification: An internal standard method is used for quantification. A suitable internal standard (e.g., deuterated this compound) is added to all samples and calibration standards.

The logical relationship for method selection based on sample characteristics is depicted below.

G Sample This compound Sample Volatility Volatile and Thermally Stable? Sample->Volatility HPLC HPLC Analysis Volatility->HPLC No GCMS GC-MS Analysis Volatility->GCMS  Yes Derivatization Chemical Derivatization (if necessary) HPLC->Derivatization Derivatization->GCMS

Figure 2: Decision pathway for analytical method selection.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data from the 10 participating laboratories. The assigned reference value for the this compound concentration in the test sample was 5.00 mg/mL.

Table 1: Reported this compound Concentrations (mg/mL)

LaboratoryMethodReported ValueDeviation from Reference (%)
Lab 1HPLC5.05+1.0
Lab 2HPLC4.92-1.6
Lab 3GC-MS5.01+0.2
Lab 4HPLC5.15+3.0
Lab 5GC-MS4.98-0.4
Lab 6HPLC4.85-3.0
Lab 7GC-MS5.09+1.8
Lab 8HPLC5.02+0.4
Lab 9GC-MS4.91-1.8
Lab 10HPLC5.21+4.2

Table 2: Summary of Method Performance

ParameterHPLC (n=6)GC-MS (n=4)
Mean Reported Value (mg/mL)5.035.00
Standard Deviation0.140.08
Coefficient of Variation (CV%)2.78%1.60%
Mean Accuracy (% Recovery)100.6%100.0%

The data suggests that while both methods provided results with acceptable accuracy, the GC-MS method demonstrated slightly better precision (lower CV%) in this hypothetical study. The validation of analytical methods typically includes an assessment of parameters such as accuracy, precision, specificity, linearity, and range.[9][10]

Conclusion

This guide outlines a framework for an inter-laboratory comparison of this compound analysis. The provided experimental protocols for HPLC and GC-MS serve as a starting point for laboratories looking to develop or validate their own methods. The hypothetical data highlights the importance of such studies in ensuring the reliability and comparability of analytical results across different laboratories. Regular participation in proficiency testing schemes is a key component of a robust quality management system and is essential for maintaining high standards in pharmaceutical analysis.[11]

References

Safety Operating Guide

Proper Disposal of Isobutyrophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like isobutyrophenone are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, aligned with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid and can cause skin and eye irritation.[1][2][3][4] Always work in a well-ventilated area and wear the proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] Avoid all sources of ignition, as this compound has a flash point of 84°C (183.2°F).[2][3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to regulatory guidelines.

  • Waste Classification: The first step is to determine if the this compound waste is classified as hazardous. According to the US EPA guidelines outlined in 40 CFR Parts 261.3, the waste generator is responsible for this classification.[5] You must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[2][5] this compound is not listed under the RCRA P-Series or U-Series of hazardous wastes.[5]

  • Collection and Storage:

    • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[2][5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][5]

    • Keep the container away from heat, sparks, and open flames.[2][5]

  • Disposal Method:

    • The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not dispose of this compound by pouring it down the drain or into sewer systems.[1][4][6]

    • Prevent the chemical from contaminating water, foodstuffs, feed, or seed.[1]

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.[1][5]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[4][5]

    • Collect the absorbed material and place it in a suitable, sealed container for disposal following the procedures outlined above.[5][6]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point84 °C / 183.2 °F[2][3][5]
Boiling Point215 - 217 °C[1][2][3][5][7]
Specific Gravity0.988 g/cm³[2][3][5][7]
Vapor Pressure1 mmHg @ 50 °C[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of Isobutyrophenone in a laboratory setting, with a focus on personal protective equipment (PPE) and operational plans for disposal.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Recommended PPE Key Considerations
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[1]Standard laboratory safety glasses may not provide adequate protection from splashes. A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (see Glove Selection table below), a flame-resistant lab coat, and fully enclosed footwear.[1][2]Ensure lab coats are worn over full-length pants to prevent any skin exposure.[2] Gloves must be inspected for any signs of degradation or puncture before use.[1]
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387) should be used if exposure limits are exceeded, if irritation is experienced, or when working outside of a well-ventilated area or a fume hood.[3]Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]
Glove Material Resistance to Ketones Notes
Butyl Rubber Excellent [2][3][4]Offers superior resistance to ketones and esters, making it a highly recommended choice.[2][4][5]
Polyvinyl Alcohol (PVA) Excellent [2][4]Provides high resistance to most ketones and aromatic solvents.[4] However, PVA gloves are water-soluble and should not be used in aqueous solutions.[2][4]
Viton™ Good to Fair Offers good resistance to aromatic and chlorinated solvents but may have poorer resistance to some ketones.[3][5]
Neoprene Fair to Poor [6]Provides moderate resistance to some acids and caustics but is generally not recommended for prolonged contact with ketones.[2]
Nitrile Rubber Poor / Not Recommended [6][7]While a common laboratory glove, nitrile offers poor resistance to ketones and should be avoided for direct or prolonged contact.[1][6]
Natural Rubber (Latex) Poor / Not Recommended [6]Offers poor resistance to ketones and is not a suitable choice for handling this compound.[6]

Note: Always consult the glove manufacturer's specific chemical resistance data for the gloves you plan to use. It is also a best practice to double-glove when handling hazardous chemicals.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for ensuring safety during experiments involving this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Experiment Planning sds Review Safety Data Sheet (SDS) for this compound start->sds 1. Assess Hazards ppe_select Select Appropriate PPE Based on Task sds->ppe_select 2. Determine Protection ventilation Ensure Proper Ventilation (Fume Hood) ppe_select->ventilation 3. Control Environment spill_kit Verify Spill Kit Availability ventilation->spill_kit 4. Prepare for Emergencies don_ppe Don Required PPE spill_kit->don_ppe handle Handle this compound in Fume Hood don_ppe->handle 5. Execute Experiment monitor Monitor for Spills or Exposure handle->monitor 6. Maintain Vigilance decontaminate Decontaminate Work Area and Equipment monitor->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. Post-Experiment Cleanup waste_disposal Dispose of Waste doff_ppe->waste_disposal 8. Manage Waste wash Wash Hands Thoroughly waste_disposal->wash 9. Personal Hygiene end End wash->end

Experimental Workflow for this compound

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure regulatory compliance. Follow this step-by-step procedural guidance for disposal.

Step 1: Waste Segregation and Collection

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[8]

    • The container must be compatible with organic solvents and ketones. Glass or a suitable chemically resistant plastic is recommended.[9]

    • Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[10]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) in a separate, clearly labeled hazardous waste container.[8]

    • This container should be a puncture-resistant container lined with a durable plastic bag.[11]

    • Do not dispose of contaminated solid waste in regular laboratory trash.[8]

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[10]

  • Ensure all waste containers are kept securely closed except when adding waste.[10]

Step 3: Decontamination of Laboratory Equipment

  • Non-disposable Glassware and Equipment:

    • Rinse equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this rinsate as hazardous liquid waste.[12]

    • After the initial solvent rinse, wash the equipment with soap and warm water.[13][14]

    • For sensitive equipment, follow the manufacturer's decontamination guidelines.[15]

  • Work Surfaces:

    • Wipe down any contaminated work surfaces with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.[10] Dispose of the cleaning materials as solid hazardous waste.

Step 4: Arranging for Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.

  • Do not attempt to dispose of this compound waste down the drain or through any other non-approved method.[8]

Step 5: Empty Container Disposal

  • An empty this compound container must be triple-rinsed with a suitable solvent.[12]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[12]

  • After triple-rinsing, the container's label should be defaced or removed, and the container can then be disposed of in accordance with your institution's policies for non-hazardous waste.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of materials related to this compound.

cluster_waste_gen Waste Generation cluster_liquid_disposal Liquid Disposal cluster_solid_disposal Solid Disposal cluster_container_disposal Container Disposal start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_container Empty Container? is_solid->is_container No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes triple_rinse Triple Rinse with Suitable Solvent is_container->triple_rinse Yes end Disposal Complete is_container->end No store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid ehs_pickup_liquid Arrange for EHS Pickup store_liquid->ehs_pickup_liquid ehs_pickup_liquid->end store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_pickup_solid Arrange for EHS Pickup store_solid->ehs_pickup_solid ehs_pickup_solid->end collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label dispose_container Dispose as Non-Hazardous Waste deface_label->dispose_container dispose_container->end

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.